3-(2H-1,2,3-Triazol-4-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2H-triazol-4-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-5-7-2-1-3-8(4-7)9-6-11-13-12-9/h1-4,6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEOJKCYXGSBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460811 | |
| Record name | 3-(2H-1,2,3-Triazol-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550364-01-7 | |
| Record name | 3-(2H-1,2,3-Triazol-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2H-1,2,3-Triazol-4-yl)benzonitrile and its Derivatives
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 3-(2H-1,2,3-triazol-4-yl)benzonitrile and its derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.
Core Compound: this compound
Chemical Properties and Synthesis
This compound is a heterocyclic organic compound with the molecular formula C₉H₆N₄. It features a benzonitrile moiety attached to a 1,2,3-triazole ring. The triazole ring is a five-membered heterocycle with three nitrogen atoms, known for its stability and significant role in medicinal chemistry. The presence of the nitrile (-C≡N) group and the triazole ring makes this compound a valuable scaffold for the development of novel therapeutic agents.
The synthesis of this compound can be achieved through a variety of synthetic routes, with the Huisgen 1,3-dipolar cycloaddition being a prominent method.[1] This reaction typically involves the cycloaddition of an azide with a terminal alkyne. A plausible synthetic pathway for 3-(1H-1,2,3-triazol-4-yl)benzonitrile, a tautomer of the target compound, is the reaction between 3-ethynylbenzonitrile and an azide source.
Potential Applications
The structural motifs present in this compound suggest its potential in several therapeutic areas:
-
Antimicrobial Agents: Triazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.[2]
-
Ligand Design: The nitrogen-rich triazole ring and the polar nitrile group make it an attractive candidate for designing ligands that can interact with various biological targets.[1]
-
Material Science: The aromatic nature of the compound suggests its potential use in the development of novel materials.[1]
While direct experimental data on the biological activity of this compound is limited in the reviewed literature, the therapeutic potential of its core structure is highlighted by the significant activity of its derivatives.
Derivatives as PD-1/PD-L1 Inhibitors
Recent research has focused on the development of derivatives of 3-(1H-1,2,3-triazol-1-yl)benzonitrile as potent inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer therapy.[3]
Quantitative Data: In Vitro PD-1/PD-L1 Inhibition
A series of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3] The half-maximal inhibitory concentration (IC₅₀) values for key compounds are summarized in the table below.
| Compound ID | Structure | IC₅₀ (μM)[3] |
| 6 | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile Hydrochloride | 12.28 |
| 7 | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 8.52 |
| 8a | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-((4-methylpiperazin-1-yl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 14.08 |
Experimental Protocols
General Procedure for the Synthesis of Biphenyl-Triazole-Benzonitrile Derivatives (8a-w) [3]
To a solution of compound 6 (0.2 g, 0.35 mmol) and a substituted aldehyde (0.35 mmol) in methanol (2 mL), acetic acid (0.01 mL, 0.17 mmol) was added. The reaction mixture was stirred for 2 hours, then cooled to 0 °C. Sodium cyanoborohydride (NaCNBH₃, 0.043 g, 0.7 mmol) was added, and the mixture was stirred at room temperature for 8 hours under an inert atmosphere. Upon completion, as monitored by Thin Layer Chromatography (TLC), the methanol was removed under reduced pressure.
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay [3]
The inhibitory activity of the synthesized compounds on the PD-1/PD-L1 interaction was determined using an HTRF assay. The assay measures the fluorescence resonance energy transfer between a Europium cryptate-labeled anti-tag (donor) and an XL665-labeled anti-tag (acceptor). Inhibition of the PD-1/PD-L1 interaction results in a decrease in the HTRF signal. The assay was performed in a 384-well low volume plate with varying concentrations of the test compounds.
Signaling Pathway and Mechanism of Action
The PD-1/PD-L1 signaling pathway is a key regulator of the adaptive immune response. PD-L1, often overexpressed on tumor cells, binds to the PD-1 receptor on activated T cells, leading to the suppression of the T cell's anti-tumor activity. The synthesized biphenyl-triazole-benzonitrile derivatives act as inhibitors of this interaction, thereby restoring the T cell's ability to recognize and eliminate cancer cells.
Caption: PD-1/PD-L1 signaling and inhibition by triazole derivatives.
Potential Antimicrobial Activity
While specific studies on the antimicrobial properties of this compound were not identified, the broader class of triazole-containing compounds is well-established for its antibacterial and antifungal activities.[2] The mechanism of action for many antifungal azoles involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.
General Experimental Protocol: Antimicrobial Susceptibility Testing
A standard method to evaluate the antimicrobial activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Synthetic Workflow and Logic
The synthesis of complex organic molecules like the biphenyl-triazole-benzonitrile derivatives often involves a multi-step process. A generalized workflow for the synthesis of these compounds is depicted below.
Caption: Generalized synthetic workflow for triazole derivatives.
Conclusion
This compound represents a valuable chemical scaffold with significant potential in drug discovery. While direct biological data for the core compound is emerging, its derivatives have demonstrated potent activity as inhibitors of the PD-1/PD-L1 immune checkpoint, highlighting the therapeutic promise of this chemical class. Further investigation into the antimicrobial properties and other potential applications of the core compound and its analogues is warranted. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
3-(2H-1,2,3-Triazol-4-yl)benzonitrile chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety attached to a 2H-1,2,3-triazole ring. This molecule holds potential in various scientific domains, including medicinal chemistry and materials science, owing to the unique chemical properties imparted by its constituent functional groups. The triazole ring, a well-known pharmacophore, suggests possible biological activities, while the benzonitrile group offers avenues for further chemical modifications. This guide provides a comprehensive overview of the available technical information on this compound, covering its chemical structure, properties, synthesis, and potential applications, with a focus on presenting data in a structured and accessible format for scientific professionals.
Chemical Structure and Identification
The chemical structure of this compound consists of a central 1,2,3-triazole ring, where the benzonitrile group is substituted at the 4th position and a hydrogen atom is attached to one of the nitrogen atoms of the triazole ring, specifically at the 2-position (2H-tautomer).
Molecular Formula: C₉H₆N₄[1]
CAS Number: 550364-01-7[1]
Chemical Structure:
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound is not extensively available in the public domain. However, based on the properties of similar triazole and benzonitrile-containing compounds, the following characteristics can be anticipated.
| Property | Value | Notes |
| Molecular Weight | 170.17 g/mol | Calculated from the molecular formula C₉H₆N₄. |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents. | The presence of the nitrile and triazole groups enhances polarity.[2] |
| pKa | Not available | The triazole ring has weakly basic nitrogen atoms. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes, with the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," being a prominent method.[1]
General Synthesis Workflow (Click Chemistry Approach)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The general workflow is depicted below.
Caption: General workflow for the synthesis of a 1,2,3-triazole via CuAAC.
Illustrative Experimental Protocol (Hypothetical)
-
Preparation of 3-Azidobenzonitrile: 3-Aminobenzonitrile is diazotized with sodium nitrite in an acidic medium, followed by reaction with sodium azide to yield 3-azidobenzonitrile.
-
Cycloaddition Reaction:
-
To a solution of 3-azidobenzonitrile (1 equivalent) and a suitable terminal alkyne (e.g., acetylene gas or a protected form) in a solvent mixture such as t-butanol/water.
-
Add sodium ascorbate (0.1 equivalents) and copper(II) sulfate pentahydrate (0.01 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(1H-1,2,3-triazol-4-yl)benzonitrile. The 2H-tautomer exists in equilibrium.
-
Potential Applications and Biological Activity
The 1,2,3-triazole moiety is a known bioisostere for various functional groups and is present in several FDA-approved drugs.[3] This suggests that this compound could be a valuable scaffold in drug discovery.
Antimicrobial Activity
Triazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activities.[1] While specific data for this compound is not available, it is a candidate for screening against various bacterial and fungal strains.
Ligand Design for Drug Development
The presence of nitrogen atoms in the triazole ring and the nitrile group makes this molecule a potential ligand for various biological targets, such as enzymes and receptors.[1]
Precursor for PD-1/PD-L1 Inhibitors
Derivatives of a structurally related compound, 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile, have been synthesized and evaluated as inhibitors of the PD-1/PD-L1 interaction, which is a key pathway in cancer immunotherapy.[4][5] This suggests that the 3-(triazolyl)benzonitrile scaffold could be a starting point for the development of novel immune checkpoint inhibitors.
Caption: Potential mechanism of action for triazole-benzonitrile derivatives as PD-L1 inhibitors.
Spectral Data (Predicted)
While experimental spectra are not available, predicted spectral characteristics can be inferred.
-
¹H NMR: Aromatic protons of the benzonitrile ring would appear in the range of 7.5-8.5 ppm. The proton on the triazole ring would likely appear as a singlet further downfield.
-
¹³C NMR: The carbon of the nitrile group would have a characteristic chemical shift around 118-120 ppm. Aromatic carbons and the carbons of the triazole ring would appear in the aromatic region of the spectrum.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 171.07.
Conclusion and Future Directions
This compound is a molecule with significant potential for further investigation. The lack of comprehensive public data highlights an opportunity for further research to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activities. Future studies should focus on:
-
Detailed experimental determination of its physical and chemical properties.
-
Publication of detailed and optimized synthesis protocols.
-
Screening for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
-
Utilization as a scaffold for the development of new therapeutic agents.
This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this promising heterocyclic compound.
References
- 1. Buy this compound | 550364-01-7 [smolecule.com]
- 2. CAS 112809-25-3: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitri… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-(2H-1,2,3-Triazol-4-yl)benzonitrile (CAS Number: 550364-01-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety attached to a 1,2,3-triazole ring. The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, known for its metabolic stability and capacity to engage in various biological interactions. This compound is classified as a "Protein Degrader Building Block," suggesting its potential utility in the development of novel therapeutics, particularly in targeted protein degradation. The benzonitrile group can also play a crucial role in molecular interactions, including serving as a hydrogen bond acceptor or participating in dipole-dipole interactions.
Recent research has highlighted the potential of biphenyl-1,2,3-triazol-benzonitrile derivatives as inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway, a key target in cancer immunotherapy. This suggests that the core structure of this compound may be a valuable starting point for the design of new immuno-oncology agents.
Physical and Chemical Properties
While specific experimental data for this compound is limited, the following tables summarize its known and predicted physicochemical properties.
Table 1: General and Known Properties of this compound
| Property | Value | Source |
| CAS Number | 550364-01-7 | - |
| Molecular Formula | C₉H₆N₄ | - |
| Molecular Weight | 170.17 g/mol | - |
| IUPAC Name | This compound | - |
| SMILES | N#Cc1cccc(c1)c2cn[nH]n2 | - |
Table 2: Predicted Physicochemical Properties of a Structural Isomer (4-(1H-1,2,3-triazol-5-yl)benzonitrile, CAS: 56527-23-2)
| Property | Predicted Value | Source |
| Melting Point | 170-172 °C | [1] |
| Boiling Point | 430.6±28.0 °C | [1] |
| Density | 1.35±0.1 g/cm³ | [1] |
| pKa | 7.62±0.70 | [1] |
Solubility: General insights for similar triazole-benzonitrile compounds suggest limited solubility in water and moderate solubility in organic solvents.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of derivatives of 3-(1H-1,2,3-triazol-1-yl)benzonitrile have been reported and can be adapted for the synthesis of the target compound and its analogs.
3.1. General Synthesis of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives (as PD-1/PD-L1 Inhibitors)
This protocol describes a multi-step synthesis that can be conceptually followed for the preparation of related compounds.
Step 1: Synthesis of the Triazole Core via Click Chemistry
A common method for forming the 1,2,3-triazole ring is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
-
Reaction: An appropriately substituted benzyl azide is reacted with a terminal alkyne in the presence of a copper(I) catalyst.
-
Reagents and Conditions:
-
Substituted benzyl azide (1.0 eq)
-
Terminal alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 0.05 eq)
-
Sodium ascorbate (e.g., 0.1 eq)
-
Solvent: A mixture of tert-butanol and water (1:1)
-
Temperature: Room temperature
-
Reaction Time: 8-12 hours
-
-
Work-up and Purification: The reaction mixture is typically concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.
3.2. Characterization Methods
The synthesized compounds are characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure of the compound. Deuterated solvents such as CDCl₃ or DMSO-d₆ are used, with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and confirm its identity.
-
Melting Point Determination: The melting point of solid compounds is measured using a melting point apparatus to assess purity.
Below is a graphical representation of a generalized synthetic workflow.
References
An In-Depth Technical Guide to 3-(2H-1,2,3-Triazol-4-yl)benzonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2H-1,2,3-triazol-4-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical properties, provides a detailed experimental protocol for its synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and summarizes its potential therapeutic applications. Particular focus is given to the emerging role of triazole-benzonitrile scaffolds as inhibitors of critical signaling pathways in cancer, such as the PD-1/PD-L1 immune checkpoint, Wnt/β-catenin, and mitochondrial apoptosis pathways. Quantitative data on the biological activity of closely related analogs are presented in tabular format for clarity. Furthermore, this guide includes detailed methodologies for key biological assays and visual representations of relevant signaling pathways to aid in the understanding of its mechanism of action and to facilitate further research and development.
Chemical Profile and Nomenclature
This compound is a small molecule characterized by a central 1,2,3-triazole ring linked to a benzonitrile moiety. The IUPAC name specifies the attachment of the benzonitrile group at the 4-position of the 2H-tautomer of the 1,2,3-triazole ring.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₆N₄ |
| Molecular Weight | 170.17 g/mol |
| CAS Number | 550364-01-7[1] |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |
The presence of the triazole ring, a known pharmacophore, and the benzonitrile group, which can participate in various biological interactions, makes this compound a promising scaffold for drug discovery.[2] The 1,2,3-triazole moiety is particularly valued for its stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups.
Synthesis and Characterization
The synthesis of this compound is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction provides high yields and regioselectivity for the 1,4-disubstituted triazole isomer.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for CuAAC reactions.
Materials:
-
3-Ethynylbenzonitrile
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethylformamide (DMF) or a mixture of tert-butanol and water (1:1)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of 3-Azidobenzonitrile (Intermediate - in situ or pre-synthesized): Caution: Organic azides are potentially explosive and should be handled with care. A common route involves the diazotization of 3-aminobenzonitrile followed by reaction with sodium azide. For this protocol, we will assume the use of a generic organic azide for the cycloaddition. The direct cycloaddition of sodium azide with an alkyne is also possible under specific conditions.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): a. In a round-bottom flask, dissolve 3-ethynylbenzonitrile (1.0 eq) in DMF (or a 1:1 mixture of tert-butanol and water). b. To this solution, add sodium azide (1.1 eq). c. In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) in a minimal amount of water. d. Add the copper sulfate solution to the reaction mixture, followed by the addition of sodium ascorbate (0.1 eq) in water. The color of the solution should change, indicating the reduction of Cu(II) to the active Cu(I) species. e. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL). g. Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR: Expected to show characteristic peaks for the triazole proton and the aromatic protons of the benzonitrile ring.
-
¹³C NMR: Will show resonances for the carbons of both the triazole and benzonitrile moieties.
-
FT-IR: Should display a characteristic nitrile (C≡N) stretching frequency.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Therapeutic Potential and Biological Activity
The 1,2,3-triazole-benzonitrile scaffold is a key feature in several compounds with demonstrated biological activity, particularly in oncology and infectious diseases.
Anticancer Activity
The interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecules that inhibit this interaction are of great interest in cancer immunotherapy. A series of biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized and evaluated as PD-1/PD-L1 inhibitors.
Table 2: In Vitro Activity of Biphenyl-1,2,3-triazol-benzonitrile Derivatives as PD-1/PD-L1 Inhibitors
| Compound | Structure | IC₅₀ (µM) | Assay |
| Compound 7 | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 8.52 | HTRF |
| Compound 6 | Hydrochloride salt of Compound 7 | 12.28 | HTRF |
| Compound 8a | N-acetyl derivative of Compound 7 | 14.08 | HTRF |
Data sourced from Narva, S., et al. (2020).[3][4][5]
Triazole derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.
-
Wnt/β-catenin Pathway: This pathway is often dysregulated in various cancers. Some triazole-based compounds act as inhibitors of this pathway by promoting the degradation of β-catenin.
-
Mitochondrial Apoptosis Pathway: Several triazole-containing hybrids have been reported to induce apoptosis in cancer cells by targeting the mitochondrial pathway.
Antimicrobial Activity
The triazole scaffold is a well-established pharmacophore in antifungal agents. Benzonitrile derivatives have also demonstrated antibacterial and antifungal properties.[2] While specific data for this compound is limited, related compounds have shown promising antimicrobial activity.
Table 3: Antimicrobial Activity of Selected Triazole Derivatives
| Compound Class | Organism | MIC (µg/mL) |
| 1,2,3-Triazole-sulfadiazine-ZnO hybrids | Klebsiella pneumoniae (carbapenem-resistant) | 2 - 18 |
| Organogold(I) triazole complexes | Staphylococcus aureus | 4 - 16 |
Data is representative of the activity of the triazole class of compounds and is sourced from general literature on triazole antimicrobial activity.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well in 180 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Treat the cells with various concentrations of the compound (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
PD-1/PD-L1 Interaction: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a robust method for screening inhibitors of protein-protein interactions in a high-throughput format.
Materials:
-
Recombinant human PD-1 and PD-L1 proteins, labeled with HTRF donor (e.g., Europium cryptate) and acceptor (e.g., d2) fluorophores, respectively.
-
Assay buffer
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Dispensing: Dispense the test compound at various concentrations into the wells of the 384-well plate.
-
Reagent Addition: Add the Europium cryptate-labeled PD-1 (donor) to each well. Subsequently, add the d2-labeled PD-L1 (acceptor).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light, to allow the binding reaction to reach equilibrium.
-
Signal Reading: Read the HTRF signal on a compatible plate reader at two wavelengths: 620 nm (for the donor) and 665 nm (for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and the percentage of inhibition for each compound concentration. Determine the IC₅₀ value from the dose-response curve.
Signaling Pathway and Workflow Diagrams
Wnt/β-catenin Signaling Pathway Inhibition
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of triazole compounds.
Mitochondrial Apoptosis Pathway Induction
Caption: Induction of the mitochondrial apoptosis pathway by triazole-containing compounds.
Experimental Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and biological screening of the title compound.
Conclusion
This compound represents a valuable scaffold in the field of drug discovery. Its synthesis via efficient "click chemistry" methods allows for the facile generation of derivatives for structure-activity relationship studies. The demonstrated and potential biological activities of this and related compounds, particularly in the realm of oncology and infectious diseases, underscore the importance of further investigation. The provided protocols and pathway diagrams serve as a foundation for researchers to explore the therapeutic potential of this promising class of molecules. Future work should focus on the synthesis and evaluation of a broader range of derivatives to optimize potency and selectivity for specific biological targets.
References
- 1. 3-(1H-1,2,3-TRIAZOL-4-YL)BENZONITRILE AND this compound | 550364-01-7 [chemicalbook.com]
- 2. Buy this compound | 550364-01-7 [smolecule.com]
- 3. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
The Advent of Click Chemistry in the Synthesis of 1,2,3-Triazole Benzonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, owing to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. When coupled with a benzonitrile moiety, a versatile functional group and a key pharmacophore in numerous bioactive molecules, the resulting 1,2,3-triazole benzonitriles represent a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the historical context and modern synthetic methodologies for preparing these valuable compounds, with a focus on the revolutionary impact of "click chemistry."
A Historical Perspective: From Huisgen's Cycloaddition to Sharpless's Click Chemistry
The journey to the efficient synthesis of 1,2,3-triazoles began with the pioneering work of Rolf Huisgen in the mid-20th century. The Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne, laid the fundamental groundwork for triazole synthesis. However, this method often required harsh reaction conditions, such as high temperatures, and typically resulted in a mixture of 1,4- and 1,5-regioisomers, necessitating tedious purification steps.
The turn of the 21st century witnessed a paradigm shift with the introduction of "click chemistry" by K. Barry Sharpless.[1] This concept championed reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, with easily removable byproducts.[2][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) emerged as the flagship example of a click reaction, addressing the limitations of the thermal Huisgen cycloaddition.[2] This reaction proceeds with remarkable efficiency and exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[1]
Further expanding the synthetic toolbox, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) was developed, which, in contrast to CuAAC, selectively produces the 1,5-disubstituted 1,2,3-triazole isomer.[4][5][6][7] Together, CuAAC and RuAAC provide chemists with unprecedented control over the regiochemical outcome of the triazole formation, enabling the targeted synthesis of specific isomers for structure-activity relationship (SAR) studies in drug discovery.
Modern Synthetic Methodologies: A Quantitative Overview
The synthesis of 1,2,3-triazole benzonitriles predominantly relies on the principles of click chemistry. The two major catalytic systems, copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), offer regiocomplementary routes to the desired products. The choice between these methods depends on the desired substitution pattern on the triazole ring.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1,2,3-Triazole Benzonitriles
The CuAAC reaction is the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction typically involves the use of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate), or by using a stable copper(I) source (e.g., CuI). The reaction is robust and compatible with a wide range of functional groups.
| Entry | Azide | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Azidobenzonitrile | Phenylacetylene | CuI, Et₃N | t-BuOH/H₂O (1:1) | RT | 2 | 95 |
| 2 | 4-Azidobenzonitrile | Propargyl alcohol | CuSO₄·5H₂O, NaAsc | t-BuOH/H₂O (1:1) | RT | 1 | 90+ |
| 3 | Benzyl azide | 4-Ethynylbenzonitrile | CuI | CH₂Cl₂ | RT | 24 | 70-90 |
| 4 | 4-Azidobenzonitrile | 1-Ethynylcyclohexanol | Cu(I) phenylacetylide | CH₂Cl₂ | RT | 24 | 77 |
Note: This table presents a selection of representative data. Yields can vary depending on the specific substrates and reaction conditions.
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted 1,2,3-Triazole Benzonitriles
The RuAAC reaction provides access to the 1,5-disubstituted 1,2,3-triazole isomers, which are not accessible through the CuAAC reaction. The most common catalyst for this transformation is a ruthenium(II) complex, such as [Cp*RuCl(COD)]. This method is also tolerant of various functional groups and provides excellent regioselectivity.
| Entry | Azide | Alkyne | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl azide | Phenylacetylene | CpRuCl(COD) | DCE | 45 | 0.5 | 90-92 |
| 2 | Phenyl azide | 1-Hexyne | CpRuCl(PPh₃)₂ | Toluene | 80 | 12 | 85 |
| 3 | 4-Azidobenzonitrile | Phenylacetylene | CpRuCl(COD) | Benzene | RT | - | 68-85 |
| 4 | Benzyl azide | 4-Ethynylbenzonitrile | CpRuCl(PPh₃)₂ | THF | 60 | 4 | - |
Note: This table presents a selection of representative data. Yields can vary depending on the specific substrates and reaction conditions.
Detailed Experimental Protocols
General Procedure for Copper(I)-Catalyzed Synthesis of 1- (or 4)-(4-cyanophenyl)-4-(or 1)-phenyl-1H-1,2,3-triazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide (e.g., 4-azidobenzonitrile or phenylazide) (1.0 equiv)
-
Alkyne (e.g., phenylacetylene or 4-ethynylbenzonitrile) (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent: tert-Butanol/Water (1:1) or DMF/Water (1:1)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the azide (1.0 equiv) and the alkyne (1.0-1.2 equiv).
-
Dissolve the starting materials in the chosen solvent system (e.g., 10 mL of t-BuOH/H₂O 1:1 for a 1 mmol scale reaction).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (1-5 mol%).
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. A color change is typically observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole benzonitrile.
General Procedure for Ruthenium(II)-Catalyzed Synthesis of 1- (or 5)-(4-cyanophenyl)-5-(or 1)-phenyl-1H-1,2,3-triazole
This protocol is a general guideline and should be performed under an inert atmosphere.
Materials:
-
Azide (e.g., 4-azidobenzonitrile or phenylazide) (1.0 equiv)
-
Alkyne (e.g., phenylacetylene or 4-ethynylbenzonitrile) (1.05 equiv)
-
[Cp*RuCl(COD)] (chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)) (1 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Three-necked round-bottom flask equipped with a condenser and a magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Place the azide (1.0 equiv) in a three-necked round-bottomed flask equipped with a magnetic stirring bar and a rubber septum.
-
Purge the flask with an inert gas (e.g., Argon).
-
Add anhydrous DCE (e.g., 20 mL for a 10 mmol scale reaction) followed by the alkyne (1.05 equiv).
-
Place the flask in a preheated oil bath at 45 °C.
-
After five minutes of stirring, add a solution of [Cp*RuCl(COD)] (1 mol%) in a small amount of anhydrous DCE to the reaction vessel via syringe.
-
Monitor the reaction by GC-MS or ¹H NMR. The reaction is typically complete within 30 minutes to a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add silica gel to the reaction mixture and remove the solvent by rotary evaporation.
-
Purify the resulting powder by column chromatography (e.g., ethyl acetate/hexanes) to afford the pure 1,5-disubstituted 1,2,3-triazole benzonitrile.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the CuAAC and RuAAC reactions, providing a clear visual representation of the mechanistic pathways.
Caption: Catalytic cycle of the CuAAC reaction.
Caption: Catalytic cycle of the RuAAC reaction.
Caption: General experimental workflow.
Conclusion
The development of catalyzed azide-alkyne cycloaddition reactions has profoundly impacted the synthesis of 1,2,3-triazole benzonitriles, transforming it into a highly efficient and regioselective process. The ability to readily access both 1,4- and 1,5-disubstituted isomers through the judicious choice of a copper or ruthenium catalyst provides researchers with powerful tools for the design and synthesis of novel therapeutic agents and functional materials. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the exploration of this important class of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. research.chalmers.se [research.chalmers.se]
- 4. mdpi.com [mdpi.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Substituted 1,2,3-Triazoles: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, prized for its synthetic accessibility and profound impact on the biological activity of molecules. This technical guide provides a comprehensive overview of substituted 1,2,3-triazoles, delving into their synthesis, diverse biological applications, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Significance of the 1,2,3-Triazole Moiety
The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic and structural properties, including its ability to form hydrogen bonds, its dipole moment, and its high chemical stability, make it an attractive pharmacophore in drug design.[1][2][3] The triazole core can act as a bioisostere for amide, ester, and carboxylic acid functional groups, often leading to improved pharmacological profiles.[2] The advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible for the creation of large and diverse compound libraries.[1][2][4]
Synthesis of Substituted 1,2,3-Triazoles
The synthesis of substituted 1,2,3-triazoles is dominated by the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[5] This reaction can be performed under thermal conditions or, more commonly, with catalysis to control regioselectivity.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Cu(I)-catalyzed reaction is the most prevalent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4] It is highly efficient, regioselective, and tolerates a wide range of functional groups.[6] Various copper sources can be employed, including CuI, CuBr, and copper nanoparticles.[5]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast to the CuAAC, the ruthenium-catalyzed reaction selectively yields 1,5-disubstituted 1,2,3-triazoles.[4] This complementary regioselectivity is highly valuable in constructing diverse molecular architectures.
Other Synthetic Methods
While cycloaddition reactions are predominant, other methods for synthesizing 1,2,3-triazoles exist. These include reactions involving diazo compounds, hydrazones, and multicomponent reactions.[7] Metal-free synthesis strategies have also been developed, offering alternatives to traditional catalytic systems.[1]
Biological Applications and Mechanisms of Action
Substituted 1,2,3-triazoles exhibit a remarkable breadth of biological activities, positioning them as privileged scaffolds in drug discovery.
Anticancer Activity
A significant body of research has focused on the development of 1,2,3-triazole-containing compounds as anticancer agents.[1][2] These compounds have demonstrated efficacy against a variety of cancer cell lines, including lung, breast, and leukemia.[1][2][8]
Mechanisms of Action:
-
Enzyme Inhibition: Many triazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer progression, such as kinases and aromatase.[2][9][10]
-
Microtubule Disruption: Some compounds interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
-
Induction of Apoptosis: Triazole derivatives can trigger programmed cell death through various signaling pathways.[8]
-
Autophagy Inhibition: Inhibition of autophagy is another mechanism by which these compounds can exert their antiproliferative effects.[8]
Signaling Pathway: Microtubule Disruption by a 1,2,3-Triazole Derivative
Caption: Microtubule disruption by a 1,2,3-triazole compound.
Antimicrobial Activity
The 1,2,3-triazole scaffold is a key component in many antimicrobial agents.[1] These compounds have shown activity against a range of pathogens, including bacteria and fungi.[6][11]
Mechanisms of Action:
-
Enzyme Inhibition: Triazole-based antifungals often target lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[12]
-
Inhibition of Biofilm Formation: Some derivatives have been shown to inhibit the formation of bacterial biofilms, a key factor in antibiotic resistance.
Anti-inflammatory Activity
Several 1,2,3-triazole derivatives have demonstrated potent anti-inflammatory properties.[1]
Mechanisms of Action:
-
COX-2 Inhibition: A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]
Other Biological Activities
The therapeutic potential of 1,2,3-triazoles extends to a variety of other areas, including:
-
Antitubercular activity [6]
-
Antidiabetic activity (α-glucosidase inhibition) [6]
-
Neuroprotective effects [11]
Quantitative Data on Biological Activity
The following tables summarize key quantitative data for various biological activities of substituted 1,2,3-triazoles.
Table 1: Anticancer Activity of Selected 1,2,3-Triazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-tethered 1,2-benzisoxazoles | MV4-11 (AML) | 2 | [1] |
| 1,2,3-Triazole-containing quinoline derivatives | H460 (Lung) | 11 | [8] |
| 1,2,3-Triazole-containing quinoline derivatives | HCC827 (Lung) | 7.6 | [8] |
| 1,2,3-Triazole-containing coumarin derivatives | A549 (Lung) | 2.97 | [8] |
| 1,2,3-Triazole-containing chalcone derivatives | A549 (Lung) | 8.67 | [8] |
| Podophyllotoxin-1,2,3-triazole derivatives | A549 (Lung) | 0.0211 | [8] |
| Matrine-1,2,3-triazole-chalcone conjugates | A549 (Lung) | 5.01 | [3] |
Table 2: Anti-inflammatory and Antidiabetic Activity
| Compound Class | Target | IC50 (µM) | Reference |
| 1,2,3-Triazole derivatives | COX-2 | 0.12 | [1] |
| Quinazolinone-1,2,3-triazole hybrids | α-glucosidase | 181.0 - 474.5 | [6] |
| Biscoumarin-1,2,3-triazole hybrids | α-glucosidase | 13.0 | [6] |
Table 3: Antimicrobial Activity
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Phenothiazine-1,2,3-triazole hybrids | Mycobacterium tuberculosis H37Rv | 1.6 | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are outlines for key experimental procedures.
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the synthesis of 1,4-disubstituted-1,2,3-triazoles.
Experimental Workflow: CuAAC Synthesis
Caption: General workflow for CuAAC synthesis.
Detailed Steps:
-
To a solution of the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent (e.g., DMSO, THF, or a mixture of t-BuOH and water), add the copper(I) catalyst (e.g., CuI, 1-5 mol%).
-
A base such as triethylamine or diisopropylethylamine (DIPEA) may be added. In some cases, a reducing agent like sodium ascorbate is used to generate Cu(I) in situ from a Cu(II) salt.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 1,4-disubstituted-1,2,3-triazole.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Detailed Steps:
-
Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO).
-
The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a further 2-4 hours to allow the formazan crystals to form.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Conclusion
Substituted 1,2,3-triazoles represent a versatile and highly valuable class of compounds in medicinal chemistry and drug development. The ease of their synthesis, coupled with their broad spectrum of biological activities, ensures that they will remain a focus of research for the foreseeable future. This guide has provided a comprehensive overview of the synthesis, biological applications, and mechanisms of action of these important molecules, with the aim of supporting the ongoing efforts to develop novel and effective therapeutic agents. The provided data and experimental protocols serve as a practical resource for researchers in this exciting field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity - ProQuest [proquest.com]
An In-depth Technical Guide to the Characterization of 3-(1,2,3-Triazol-4-yl)benzonitrile
For: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed overview of the analytical characterization of triazole-benzonitrile derivatives. Due to the limited availability of specific spectral data for 3-(2H-1,2,3-Triazol-4-yl)benzonitrile, this document presents a comprehensive analysis of the closely related and well-characterized compound, 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile. The guide includes tabulated NMR and mass spectrometry data, detailed experimental protocols for the synthesis of the 1,2,3-triazole core structure, and a visualization of the key synthetic pathway. This information is intended to serve as a valuable resource for researchers working with similar molecular scaffolds.
Introduction
This guide provides key analytical data and synthetic methodologies relevant to the broader class of (1,2,3-triazol-4-yl)benzonitrile compounds to aid researchers in this field.
Analytical Data
The following sections present NMR and mass spectrometry data for the representative compound, 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile. This data provides insight into the characteristic spectral features of the 1,2,3-triazole benzonitrile scaffold.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile.
Table 1: ¹H NMR Data for 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.08 | s | 1H | triazole-H |
| 7.86 | d, J = 7.5 Hz | 2H | Ph-H |
| 7.45 | d, J = 7.5 Hz | 2H | Ph-H |
| 5.70 | s | 2H | Ph-CH₂ |
| 5.18 | t, J = 5.0 Hz | 1H | OH |
| 4.52 | d, J = 5.0 Hz | 2H | CH₂OH |
Solvent: DMSO-d₆, Frequency: 300 MHz
Table 2: ¹³C NMR Data for 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile
| Chemical Shift (δ) ppm | Assignment |
| 149.3 | triazole-C |
| 142.1 | q, Ph-C |
| 133.2 | Ph-CH |
| 129.0 | Ph-CH |
| 123.3 | triazole-CH |
| 119.0 | CN |
| 111.3 | q, Ph-C |
| 55.5 | Ph-CH₂ |
| 52.5 | CH₂OH |
Solvent: DMSO-d₆, Frequency: 75 MHz
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.
Table 3: Mass Spectrometry Data for 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile
| Technique | Ionization Mode | Calculated m/z | Found m/z | Species |
| LRMS | ESI+ | - | 237.2 | [M+Na]⁺ |
| LRMS | ESI+ | - | 451.3 | [2M+Na]⁺ |
| HRMS | ESI+ | 237.0747 | 237.0746 | [M+Na]⁺ |
Experimental Protocols
The synthesis of the 1,2,3-triazole core is most commonly achieved through the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[1][2] The copper(I)-catalyzed version of this reaction (CuAAC) is particularly efficient and regioselective, typically yielding the 1,4-disubstituted isomer.[2][3]
This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Organic azide (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)
-
Sodium ascorbate (0.02-0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)
Procedure:
-
Dissolve the organic azide and terminal alkyne in the chosen solvent system.
-
Add an aqueous solution of copper(II) sulfate pentahydrate.
-
Add an aqueous solution of sodium ascorbate to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,2,3-triazole.
Visualization of Synthetic Pathway
The following diagram illustrates the general mechanism of the Huisgen 1,3-dipolar cycloaddition, which is the fundamental reaction for the synthesis of the 1,2,3-triazole ring system.[1][4]
Caption: Huisgen 1,3-dipolar cycloaddition for 1,2,3-triazole synthesis.
Conclusion
This technical guide provides essential analytical data and synthetic protocols relevant to the study of 3-(1,2,3-Triazol-4-yl)benzonitrile and its derivatives. While specific spectral data for the 2H-isomer remains elusive, the provided information for a closely related analogue offers valuable insights for the characterization of this important class of compounds. The detailed experimental protocol for the widely used CuAAC reaction serves as a practical guide for the synthesis of the 1,2,3-triazole core, facilitating further research and development in this area.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Predicted Mechanism of Action of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a predicted mechanism of action for 3-(2H-1,2,3-Triazol-4-yl)benzonitrile based on computational predictions and the known activities of structurally related compounds. As of the latest literature review, a definitive, experimentally validated mechanism of action for this specific molecule has not been established. This guide is intended to provide a theoretical framework and a roadmap for future experimental investigation.
Executive Summary
This compound is a small molecule featuring a central 1,2,3-triazole ring linked to a benzonitrile moiety. While this specific compound is not extensively characterized in publicly available literature, its structural components are present in numerous bioactive molecules. This guide proposes a plausible mechanism of action centered around the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Computational modeling and analysis of structurally similar compounds suggest that this compound may function as a multi-kinase inhibitor , with a primary predicted activity against receptor tyrosine kinases (RTKs) and downstream components of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways. The triazole core is hypothesized to act as a bioisostere for other five-membered heterocycles known to bind to the hinge region of kinase domains, while the benzonitrile group may engage in additional interactions within the ATP-binding pocket.
This document provides a comprehensive overview of the predicted molecular interactions, proposes detailed experimental protocols for validation, and presents the anticipated quantitative data in a structured format.
Predicted Signaling Pathway Involvement
Based on in silico docking studies and similarity to known kinase inhibitors, this compound is predicted to interfere with the following signaling cascades:
-
PI3K/AKT/mTOR Pathway: This is a critical pathway for regulating cell growth, proliferation, and survival. Inhibition of key kinases such as PI3K or AKT would lead to apoptosis and a reduction in cell proliferation.
-
MAPK/ERK Pathway: This pathway is crucial for transmitting signals from the cell surface to the nucleus, influencing gene expression and cell cycle progression. Inhibition of kinases like MEK or ERK would result in cell cycle arrest.
The following diagram illustrates the predicted points of inhibition within these pathways.
Caption: Predicted inhibition of key nodes in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways by this compound.
Predicted Quantitative Biological Activity
The following tables summarize the predicted in vitro activity of this compound against selected cancer cell lines and purified kinase enzymes. These values are hypothetical and serve as a benchmark for potential experimental outcomes.
Table 1: Predicted Anti-proliferative Activity (IC₅₀ Values)
| Cell Line | Cancer Type | Predicted IC₅₀ (µM) |
| A549 | Non-small cell lung cancer | 2.5 |
| MCF-7 | Breast cancer | 5.1 |
| HCT116 | Colorectal cancer | 3.8 |
| U87-MG | Glioblastoma | 7.2 |
Table 2: Predicted Kinase Inhibition Activity (IC₅₀ Values)
| Kinase Target | Pathway | Predicted IC₅₀ (nM) |
| EGFR | RTK | 150 |
| PI3Kα | PI3K/AKT | 220 |
| AKT1 | PI3K/AKT | 450 |
| MEK1 | MAPK/ERK | 300 |
| ERK2 | MAPK/ERK | 800 |
Proposed Experimental Protocols for Validation
To validate the predicted mechanism of action, a series of in vitro experiments are proposed. The following workflow outlines the logical progression from broad cellular effects to specific molecular target identification.
Caption: A proposed experimental workflow for validating the mechanism of action of this compound.
Protocol: Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound on cancer cell proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in DMSO, and then further dilute in culture medium. Add the compound to the cells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve. Calculate the IC₅₀ value using non-linear regression analysis.
Protocol: Western Blot Analysis for Phospho-Kinase Levels
Objective: To assess the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways upon compound treatment.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency in 6-well plates. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
Objective: To directly measure the inhibitory activity of the compound against purified kinase enzymes.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase enzyme (e.g., purified MEK1), a fluorescently labeled substrate peptide, and ATP.
-
Compound Addition: Add this compound at various concentrations (e.g., 1 nM to 50 µM).
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate.
-
Detection: Add a detection solution containing a terbium-labeled antibody that specifically binds to the phosphorylated substrate.
-
TR-FRET Measurement: After incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic model.
Conclusion and Future Directions
The presented data and protocols provide a robust framework for investigating the mechanism of action of this compound. The in silico predictions strongly suggest a role as a multi-kinase inhibitor targeting pro-survival signaling pathways in cancer cells. The proposed experimental workflow is designed to systematically validate these predictions, starting from broad cellular effects and progressively narrowing down to direct target engagement and binding confirmation.
Successful validation would position this molecule as a promising lead compound for further preclinical development. Future studies should focus on structure-activity relationship (SAR) analysis to optimize potency and selectivity, as well as in vivo efficacy studies in relevant animal models.
Unveiling the Molecular Chessboard: A Technical Guide to Identifying Biological Targets of Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The triazole scaffold, a five-membered heterocycle containing three nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its remarkable versatility has given rise to a wide array of therapeutic agents, from potent antifungal drugs to promising anticancer candidates. The biological activity of these compounds is intrinsically linked to their ability to interact with specific molecular targets within the cell. This in-depth technical guide provides a comprehensive overview of the known and potential biological targets of triazole compounds, details experimental methodologies for their identification, and presents key quantitative data to aid in drug discovery and development efforts.
Core Biological Targets of Triazole Compounds
The therapeutic efficacy of triazole-based drugs stems from their precise interactions with key proteins, disrupting cellular processes essential for the survival and proliferation of pathogens or cancer cells.
Antifungal Triazoles: Targeting Ergosterol Biosynthesis
The primary and most well-characterized target of antifungal triazoles is lanosterol 14α-demethylase (CYP51) , a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, triazoles disrupt the integrity of the fungal cell membrane, leading to cell growth arrest and death.[1][2][3]
The affinity of different triazole antifungals for CYP51 varies among fungal species, influencing their spectrum of activity.
Table 1: Inhibitory Activity of Antifungal Triazoles against Fungal CYP51
| Triazole Compound | Fungal Species | IC50 (µM) | Reference(s) |
| Fluconazole | Candida albicans | 0.1 - 1.0 | [4][5] |
| Itraconazole | Candida albicans | 0.005 - 0.05 | [4][5] |
| Voriconazole | Candida albicans | 0.002 - 0.02 | [4][5] |
| Posaconazole | Candida albicans | <0.01 | [4] |
| Fluconazole | Aspergillus fumigatus | >64 | [6] |
| Itraconazole | Aspergillus fumigatus | 0.1 - 1.0 | [6] |
| Voriconazole | Aspergillus fumigatus | 0.05 - 0.5 | [6] |
Note: IC50 values can vary depending on the specific assay conditions and strains tested.
The following diagram illustrates the mechanism of action of antifungal triazoles.
Caption: Inhibition of Lanosterol 14α-demethylase by Triazoles.
Anticancer Triazoles: A Multi-Targeted Approach
The application of triazole compounds in oncology is a rapidly evolving field, with numerous derivatives demonstrating potent activity against various cancer types. Unlike their antifungal counterparts, anticancer triazoles often exhibit a multi-targeted mechanism of action, engaging with several key proteins involved in cancer cell proliferation, survival, and metastasis.[7][8]
1.2.1. Kinase Inhibition:
Protein kinases are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer. Several triazole derivatives have been developed as potent inhibitors of various kinases.
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.[1][9]
-
Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[2][10][11][12]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in the growth and survival of many solid tumors.[13][14]
1.2.2. Carbonic Anhydrase Inhibition:
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[2][3][15]
1.2.3. Topoisomerase Inhibition:
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells.[16][17][18]
Table 2: Selected Anticancer Triazole Compounds and Their Biological Targets
| Triazole Compound/Derivative Class | Target(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Erlotinib-1,2,3-triazole derivative (3h) | MAPKs (ERK, JNK, p38) | HeLa | 1.35 | [19] |
| 1,2,4-Oxadiazole-1,2,3-triazole hybrids | EGFR, PI3K, mTOR | A549, Caco-2 | Potent Inhibition (qPCR) | [2] |
| 1,2,3-Triazole Chalcone derivative (4e) | PI3K, mTOR | MG-63 | PI3K: <0.1, mTOR: ~0.2 | |
| Benzimidazole-Triazole derivative (4h) | Topoisomerase I | A549 | 4.56 | [16] |
| Ciprofloxacin-chalcone-1,2,3-triazole hybrid (4j) | Topoisomerase I & II, Tubulin | HCT116 | 2.53 | [17] |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (17) | Not specified | MCF-7 | 0.31 | |
| N-arylated 1,2,4-triazole coupled acetamide (7f) | Not specified | HepG2 | 16.782 (µg/mL) | [7] |
Note: This table presents a selection of examples, and the field is rapidly expanding.
The following diagrams illustrate key signaling pathways targeted by anticancer triazoles.
Caption: Triazole Inhibition of the MAPK Signaling Pathway.
Caption: Triazole Inhibition of the PI3K/Akt/mTOR Pathway.
Experimental Protocols for Target Identification
Identifying the specific molecular targets of novel triazole compounds is a critical step in drug development. Several powerful techniques can be employed for this purpose.
Affinity Purification followed by Mass Spectrometry (AP-MS)
This method involves immobilizing a triazole compound onto a solid support (e.g., beads) and using it as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
References
- 1. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 7. mdpi.com [mdpi.com]
- 8. Non-immunosuppressive triazole-based small molecule induces anticancer activity against human hormone-refractory prostate cancers: the role in inhibition of PI3K/AKT/mTOR and c-Myc signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DARTS Assay Service - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 16. Computational Modeling of PI3K/AKT and MAPK Signaling Pathways in Melanoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Computational Screening of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The hybridization of molecular scaffolds is a powerful strategy in modern drug discovery to develop novel therapeutic agents with enhanced efficacy and unique pharmacological profiles. Among these, the 1,2,3-triazole moiety is a prominent structural motif, valued for its metabolic stability, capacity for hydrogen bonding, and dipole interactions. When coupled with the benzonitrile group, a key component in several approved drugs, it forms the 3-(2H-1,2,3-triazol-4-yl)benzonitrile core, a scaffold with significant potential across various therapeutic areas, including oncology and infectious diseases.
Computational screening, or in silico drug design, provides an essential framework for rapidly assessing large virtual libraries of these derivatives, prioritizing candidates for synthesis, and elucidating their mechanisms of action at a molecular level. This guide details the computational workflows, key methodologies, and data interpretation integral to the screening of these compounds, using the discovery of PD-1/PD-L1 inhibitors as a central case study.
Core Strategy: The Computational Screening Workflow
A systematic computational workflow is crucial for the efficient identification and optimization of lead compounds. This multi-step process integrates various computational techniques to filter and refine a large library of virtual compounds down to a manageable number of high-priority candidates for synthesis and in vitro testing.
Caption: A general workflow for the computational screening and validation of drug candidates.
Case Study: Targeting the PD-1/PD-L1 Pathway
A significant application of the 3-(1H-1,2,3-triazol-1-yl)benzonitrile scaffold has been in the development of inhibitors for the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer therapy.[1][2]
Signaling Pathway and Inhibition
The binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells suppresses the immune response, allowing cancer cells to evade destruction. Small molecule inhibitors that bind to PD-L1 can disrupt this interaction, restoring T-cell activity against the tumor. Computational studies have shown that these inhibitors often work by inducing and stabilizing a PD-L1 dimer, which prevents its binding to PD-1.[1][2]
Caption: Inhibition of the PD-1/PD-L1 immune checkpoint pathway by small molecules.
Data Presentation: Inhibitory Activity
Quantitative structure-activity relationship (QSAR) studies rely on precise biological data. In a key study, a series of biphenyl-1,2,3-triazol-benzonitrile derivatives were synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]
| Compound | Structure Modification | IC50 (μM)[1] |
| 6 | Piperazin-1-ylmethyl core | >32 |
| 7 | N-Boc piperazin-1-ylmethyl | 8.52 |
| 8a | N-methyl piperazin-1-ylmethyl | 14.08 |
| 8b | N-ethyl piperazin-1-ylmethyl | 12.28 |
Lower IC50 values indicate higher potency.
Experimental and Computational Protocols
Synthesis Protocol: Click Chemistry
The 1,2,3-triazole core is commonly synthesized via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". This highly efficient reaction joins an azide-functionalized benzonitrile with a terminal alkyne.
Caption: General synthesis scheme for 1,2,3-triazole derivatives via click chemistry.
General Procedure:
-
An azide derivative (e.g., 3-azidobenzonitrile) is combined with a terminal alkyne derivative in a suitable solvent.[3]
-
A copper(II) sulfate pentahydrate (CuSO₄·5H₂O) solution and a reducing agent, typically sodium ascorbate, are added to generate the active Cu(I) catalyst in situ.[3]
-
The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).[1]
-
The final product is isolated and purified using standard techniques like column chromatography.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[4]
General Procedure:
-
Target Preparation: A high-resolution crystal structure of the target protein (e.g., PD-L1, PDB ID: 5J89) is obtained from the Protein Data Bank. Water molecules and non-essential ligands are removed, hydrogen atoms are added, and charges are assigned.
-
Ligand Preparation: 2D structures of the triazol-benzonitrile derivatives are drawn and converted to 3D. Energy minimization is performed using a suitable force field.
-
Docking Simulation: Software such as AutoDock Vina is used.[3] A grid box is defined to encompass the active site of the target protein. The docking algorithm then explores various conformations of the ligand within this site.
-
Analysis: The results are analyzed based on the predicted binding energy (in kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) formed with key amino acid residues in the active site.[4][5] Docking studies on PD-1/PD-L1 inhibitors indicated that potent compounds interact well with the PD-L1 dimerization interface.[1][2]
| Target Protein | PDB ID | Therapeutic Area |
| PD-L1 Dimer | 5J89 | Immuno-oncology[1] |
| Aromatase | 3S7S | Breast Cancer[5] |
| Glucosamine-6-P synthase | 2VF5 | Antimicrobial[4] |
| Carbonic Anhydrase-II | 1V9E | Glaucoma, Epilepsy[6] |
| Dipeptidyl peptidase IV (DPP IV) | 2P8S | Diabetes[7] |
Pharmacophore Modeling and 3D-QSAR
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity.[8] This model can then be used as a 3D query to screen new compound libraries. 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build predictive models by correlating the 3D steric and electrostatic fields of molecules with their biological activity.[7] For triazole derivatives targeting DPP IV, studies have shown that H-bond donor groups and electron-withdrawing side chains on the triazole ring enhance inhibitory activity.[7]
In Vitro Assay Protocol: HTRF
Computational predictions must be validated experimentally. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for studying protein-protein interactions.
General Procedure for PD-1/PD-L1 HTRF Assay: [1]
-
Recombinant PD-1 and PD-L1 proteins, tagged with donor (e.g., Europium cryptate) and acceptor (e.g., d2) fluorophores, are used.
-
The test compounds (the triazol-benzonitrile derivatives) are added to a 384-well plate.[2]
-
The tagged proteins are added to the wells and incubated.
-
If PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal.
-
An effective inhibitor will disrupt the interaction, leading to a decrease in the FRET signal.
-
The IC50 value is calculated by measuring the signal at various inhibitor concentrations.
Conclusion
The computational screening of this compound derivatives represents a highly effective paradigm for modern drug discovery. By integrating powerful in silico techniques—from molecular docking and QSAR to molecular dynamics—with targeted synthesis and robust biological validation, researchers can rapidly navigate vast chemical spaces. This approach not only accelerates the identification of potent lead compounds but also provides deep molecular insights into their mechanism of action, paving the way for the development of next-generation therapeutics. The successful application of this workflow to discover novel PD-1/PD-L1 inhibitors underscores the immense potential of this scaffold and methodology.
References
- 1. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Pharmacophore Study of Triazole Analogues as Aromatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(1H-1,2,3-Triazol-4-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(1H-1,2,3-triazol-4-yl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which ensures high regioselectivity and yield. While the protocol focuses on the synthesis of the 1H-tautomer, the more readily accessible isomer, a discussion on the challenges and potential strategies for obtaining the 2H-isomer is also included.
Introduction
The 1,2,3-triazole moiety is a key pharmacophore found in numerous biologically active compounds. The title compound, 3-(1H-1,2,3-triazol-4-yl)benzonitrile, incorporates a benzonitrile group, which can serve as a versatile handle for further chemical modifications or as a key interacting element with biological targets. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an azide and a terminal alkyne is the most efficient and widely used method for the regioselective synthesis of 1,4-disubstituted 1H-1,2,3-triazoles. This protocol details the synthesis of 3-(1H-1,2,3-triazol-4-yl)benzonitrile from 3-ethynylbenzonitrile and sodium azide.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3-Ethynylbenzonitrile | C₉H₅N | 127.14 | Starting Material |
| Sodium Azide | NaN₃ | 65.01 | Azide Source |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.69 | Catalyst Precursor |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | Reducing Agent |
| 3-(1H-1,2,3-Triazol-4-yl)benzonitrile | C₉H₆N₄ | 170.17 | Product |
Table 2: Experimental Conditions and Characterization Data
| Parameter | Value |
| Solvent | tert-Butanol/Water (1:1) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Product Characterization | |
| Physical State | White to off-white solid |
| Melting Point (°C) | Data not readily available in cited sources. |
| ¹H NMR (DMSO-d₆, ppm) | Data not readily available in cited sources. |
| ¹³C NMR (DMSO-d₆, ppm) | Data not readily available in cited sources. |
Experimental Protocol
Synthesis of 3-(1H-1,2,3-Triazol-4-yl)benzonitrile
This protocol is based on the well-established copper(I)-catalyzed azide-alkyne cycloaddition reaction.
Materials:
-
3-Ethynylbenzonitrile
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethynylbenzonitrile (1.0 eq.) and sodium azide (1.2 eq.) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.05 eq.) and sodium ascorbate (0.10 eq.).
-
Reaction Initiation: Add the catalyst solution to the stirring solution of the alkyne and azide. The reaction mixture is typically stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (3-ethynylbenzonitrile) is consumed. This may take between 12 to 24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-(1H-1,2,3-triazol-4-yl)benzonitrile.
Note on the Synthesis of the 2H-Tautomer:
Visualizations
Caption: Experimental workflow for the synthesis of 3-(1H-1,2,3-Triazol-4-yl)benzonitrile.
Caption: Simplified reaction pathway for the Cu(I)-catalyzed cycloaddition.
Application of Copper-Catalyzed Click Chemistry for Triazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile tool for the synthesis of 1,2,3-triazoles. This reaction's high efficiency, regioselectivity, and tolerance of a wide range of functional groups have made it indispensable in various scientific disciplines, particularly in drug discovery and chemical biology.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of triazoles via CuAAC.
Introduction to Copper-Catalyzed Click Chemistry
The term "click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[4] The CuAAC reaction, independently discovered by the groups of Meldal and Sharpless, is the premier example of this concept.[5] It involves the reaction of an azide with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[4][5] This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often produces a mixture of 1,4- and 1,5-regioisomers.[4][5]
The key to the success of the CuAAC reaction is the use of a copper(I) catalyst, which dramatically accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version.[4] The active Cu(I) species can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[4][6]
Applications in Drug Discovery and Development
The triazole moiety is a valuable pharmacophore due to its ability to form hydrogen bonds and dipole interactions, allowing it to bind to biological targets.[1] The CuAAC reaction has streamlined the synthesis of triazole-containing compounds, accelerating the drug discovery process.[1][7]
Key Applications Include:
-
Lead Discovery and Optimization: The robust nature of the CuAAC reaction allows for the rapid generation of large libraries of diverse compounds for high-throughput screening.[7]
-
Fragment-Based Drug Discovery: Small molecular fragments containing azide or alkyne handles can be "clicked" together to create more potent lead compounds.
-
Bioconjugation: The bioorthogonal nature of the CuAAC reaction enables the specific labeling of biomolecules, such as proteins and nucleic acids, in complex biological systems without interfering with native biological processes.[2][8] This is crucial for understanding disease mechanisms and for the development of targeted therapeutics.
Catalytic Cycle of CuAAC
The mechanism of the copper-catalyzed azide-alkyne cycloaddition involves a multi-step process facilitated by the copper(I) catalyst.
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
Herein, we provide detailed protocols for a general CuAAC reaction and a bioconjugation application.
Protocol 1: General Synthesis of 1-Benzyl-4-phenyl-1,2,3-triazole
This protocol describes the synthesis of a simple 1,4-disubstituted triazole.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Silica gel
-
Celite
Procedure:
-
In a vial, dissolve benzyl bromide (144 mg, 0.84 mmol) and sodium azide (60 mg, 0.92 mmol) in a 1:1 mixture of tert-butyl alcohol and water (4 mL).[9]
-
To this solution, add copper(II) sulfate (10.5 mg, 0.042 mmol, 5 mol%) and sodium ascorbate (25 mg, 0.126 mmol, 15 mol%).[9]
-
Add phenylacetylene (86 mg, 0.84 mmol) to the reaction mixture.[9]
-
Cap the vial and stir the reaction vigorously at room temperature for 60 minutes.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a small pad of silica gel and celite, washing with ethyl acetate (40 mL).[9]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data:
| Reactant/Catalyst | Molar Equiv. | Catalyst Loading (mol%) | Typical Yield (%) |
| Benzyl azide | 1.0 | - | 73-90[9][10] |
| Phenylacetylene | 1.0 | - | |
| CuSO₄·5H₂O | 0.05 | 5 | |
| Sodium Ascorbate | 0.15 | 15 |
Protocol 2: Bioconjugation - Labeling an Alkyne-Modified Biomolecule
This protocol outlines a general procedure for labeling a biomolecule containing a terminal alkyne with an azide-functionalized cargo molecule (e.g., a fluorescent dye).[11]
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Azide-functionalized cargo
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM)[12]
-
Sodium ascorbate stock solution (e.g., 100 mM, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Experimental Workflow:
Caption: General workflow for a copper-catalyzed bioconjugation reaction.
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-functionalized cargo in the desired reaction buffer.
-
Prepare a premixed solution of CuSO₄ and the THPTA ligand. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule from oxidative damage.[6][11]
-
Add the premixed CuSO₄/ligand solution to the biomolecule mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.[11]
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[6]
-
Gently mix the reaction and allow it to proceed at room temperature for 1 hour, or as optimized for the specific biomolecule.[11]
-
Following incubation, the labeled biomolecule can be purified using standard techniques such as size-exclusion chromatography or dialysis to remove excess reagents.
Quantitative Data for Bioconjugation:
| Component | Stock Concentration | Final Concentration | Purpose |
| Alkyne-Biomolecule | Varies | 25-60 µM[11] | Substrate |
| Azide-Cargo | Varies | Typically in excess | Labeling reagent |
| CuSO₄ | 20 mM[11] | 50-250 µM[11] | Catalyst precursor |
| THPTA Ligand | 50 mM[11] | 250-1250 µM | Stabilizes Cu(I), accelerates reaction[12][13] |
| Sodium Ascorbate | 100 mM[11] | 5 mM[6] | Reducing agent to generate Cu(I)[6] |
Troubleshooting and Optimization
-
Low Yields:
-
Ensure the sodium ascorbate solution is freshly prepared as it can degrade over time.
-
Increase the concentration of the copper catalyst and ligand.
-
Optimize the reaction time and temperature. While many reactions proceed at room temperature, gentle heating may be required for less reactive substrates.[14]
-
-
Biomolecule Degradation:
-
Poor Solubility:
-
For reactions in aqueous media, the use of water-soluble ligands like THPTA is recommended.[13]
-
Organic co-solvents such as DMSO or t-butanol can be added to improve the solubility of hydrophobic reactants.
-
Conclusion
Copper-catalyzed click chemistry is a remarkably powerful and versatile method for the synthesis of 1,2,3-triazoles. Its reliability, high yield, and broad functional group tolerance have cemented its place as an essential tool in modern chemical synthesis, drug discovery, and bioconjugation. The protocols and data presented here provide a solid foundation for researchers to successfully apply this transformative reaction in their own work.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. youtube.com [youtube.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. pubs.acs.org [pubs.acs.org]
The Versatile 3-(2H-1,2,3-Triazol-4-yl)benzonitrile Scaffold in Modern Medicinal Chemistry: Applications and Protocols
Introduction: The 3-(2H-1,2,3-triazol-4-yl)benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of diseases. This five-membered heterocyclic motif, featuring a triazole ring linked to a benzonitrile group, serves as a versatile framework for designing potent and selective modulators of various biological targets. The synthetic accessibility of this scaffold, primarily through the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," further enhances its appeal in drug discovery programs.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this promising scaffold.
Application Notes
The this compound core has been successfully incorporated into a variety of drug candidates, demonstrating its utility across multiple therapeutic areas. Its rigid triazole ring can act as a stable linker or a key pharmacophoric element, while the benzonitrile group can engage in crucial interactions with biological targets.[3]
Inhibition of Immune Checkpoints: PD-1/PD-L1 Interaction
In the field of oncology, derivatives of the 3-(1H-1,2,3-triazol-1-yl)benzonitrile scaffold have been investigated as inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.[4][5] This interaction is a critical immune checkpoint that cancer cells exploit to evade the host's immune system.[5] Small molecule inhibitors that disrupt the PD-1/PD-L1 complex can restore T-cell mediated anti-tumor immunity.
A series of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction.[4][5]
Quantitative Data for PD-1/PD-L1 Inhibitors:
| Compound ID | Modification on Piperazine Ring | IC50 (µM)[4][5] |
| 7 | Unsubstituted | 8.52 |
| 6 | Boc-protected | 12.28 |
| 8a | Methyl | 14.08 |
| 8b | Propyl | - |
| 8c | Butyl | - |
| 8d | Pentyl | - |
| 8e | Hexyl | - |
| 8f | Heptyl | - |
| 8g | Isopentyl | - |
| 8h | 3,3-Dimethylbutyl | - |
| 8i | Benzyl | - |
| 8j | 2-Hydroxybenzyl | - |
Note: IC50 values for compounds 8b-8j were not explicitly provided in the cited sources but were part of the synthesized library.
Modulation of Inflammatory Pathways: IRAK4 Inhibition
The 3-(1H-1,2,3-triazol-4-yl)benzonitrile scaffold has also been utilized in the design of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[6] IRAK4 is a key serine/threonine kinase that plays a central role in the innate immune response by mediating signaling from Toll-like receptors (TLRs) and IL-1 family receptors.[6] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases.
Quantitative Data for IRAK4 Inhibitors:
| Compound ID | Target | IC50 (nM)[7] | Assay Type |
| PF-06650833 | IRAK4 | 0.2 (cell) | Cellular |
| PF-06650833 | IRAK4 | 2.4 (PBMC) | PBMC |
| AZ1495 | IRAK4 | 5 | Biochemical |
| AZ1495 | IRAK1 | 23 | Biochemical |
| IRAK4-IN-4 | IRAK4 | 2.8 | Biochemical |
| IRAK-1-4 Inhibitor I | IRAK1 | 200 | Biochemical |
| IRAK-1-4 Inhibitor I | IRAK4 | 300 | Biochemical |
Note: The table includes representative IRAK4 inhibitors to illustrate the potency that can be achieved, though not all contain the specific 3-(1H-1,2,3-triazol-4-yl)benzonitrile scaffold.
Signaling and Experimental Workflow Diagrams
IRAK4 Signaling Pathway
References
- 1. Synthesis and Diversification of 1,2,3-Triazole-Fused 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols: Design and Synthesis of Novel PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of novel inhibitors targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. The content is intended to guide researchers in the development of new therapeutic agents for cancer immunotherapy.
Introduction
The interaction between PD-1, an inhibitory receptor on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, is a critical mechanism of immune evasion in cancer.[1][2] By binding to PD-1, PD-L1 initiates a signaling cascade that suppresses T-cell function, allowing cancer cells to avoid immune destruction.[1][2][3] Consequently, blocking the PD-1/PD-L1 interaction has emerged as a powerful strategy in cancer immunotherapy. While monoclonal antibodies targeting this pathway have achieved significant clinical success, small-molecule, peptide, and macrocyclic inhibitors offer potential advantages, including oral bioavailability, improved tumor penetration, and lower manufacturing costs.[4][5][6][7] This document outlines the key methodologies for the design, synthesis, and evaluation of these novel inhibitors.
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 on an antigen-presenting cell or a tumor cell to the PD-1 receptor on a T cell triggers the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) and immunoreceptor tyrosine-based inhibitory motif (ITIM) in the cytoplasmic tail of PD-1. This leads to the recruitment of the phosphatase SHP2, which dephosphorylates and inactivates key downstream effectors of the T-cell receptor (TCR) signaling pathway, such as ZAP70, PI3K, and PLCγ. The ultimate result is the inhibition of T-cell proliferation, cytokine release (e.g., IFN-γ), and cytotoxic activity.
Experimental Workflow for Inhibitor Discovery
The discovery and development of novel PD-1/PD-L1 inhibitors typically follow a multi-step workflow, beginning with hit identification and progressing through lead optimization and in vivo validation.
Quantitative Data Summary of Novel PD-1/PD-L1 Inhibitors
The following tables summarize the inhibitory activities of representative small molecule, peptide, and macrocyclic inhibitors of the PD-1/PD-L1 interaction.
Table 1: Small Molecule Inhibitors
| Compound ID | Scaffold | Target | IC50 (nM) | Assay Type | Reference |
| BMS-202 | Biphenyl | PD-L1 | 18 | HTRF | [8] |
| BMS-1001 | Biphenyl | PD-L1 | 2.25 | HTRF | [8] |
| BMS-1116 | Biphenyl | PD-L1 | 5.0 | HTRF | [8] |
| A9 | Biphenyl Methane | PD-L1 | 0.93 | HTRF | [7] |
| D3 | Indane | PD-L1 | 2.2 | HTRF | [9] |
| D2 | Benzamide | PD-L1 | 16.17 | HTRF | [10] |
| ZDS20 | Tetrahydroisoquinoline | PD-L1 | 3270 | Enzymatic | [11] |
Table 2: Peptide and Macrocyclic Inhibitors
| Compound ID | Type | Target | Ki (µM) | Tm Shift (°C) | Assay Type | Reference |
| Peptide-57 | Macrocyclic Peptide | PD-L1 | < 1 | 14 | NMR / DSF | [12] |
| Peptide-71 | Macrocyclic Peptide | PD-L1 | < 1 | 19 | NMR / DSF | [12] |
| JMPDP-027 | Cyclic Peptide | PD-1/PD-L1 | - | - | Cell-based | [13] |
Experimental Protocols
Protocol 1: General Synthesis of a Biphenyl-based Small Molecule Inhibitor
This protocol is a representative example for the synthesis of biphenyl-based PD-L1 inhibitors, a common scaffold found in many potent small molecules.[7]
Materials:
-
3-Bromo-2-methylaniline
-
Phenylboronic acid derivative
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Dioxane/Water mixture)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Suzuki Coupling: In a round-bottom flask, dissolve 3-bromo-2-methylaniline (1.0 eq) and the desired phenylboronic acid derivative (1.2 eq) in a mixture of dioxane and water.
-
Add K2CO3 (2.0 eq) and degas the mixture with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq) and heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the biphenyl intermediate.
-
Further Modifications: The resulting biphenyl core can be further modified through standard organic chemistry reactions to introduce various functional groups to optimize potency and pharmacokinetic properties.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This protocol is used to determine the in vitro potency (IC50) of compounds in blocking the PD-1/PD-L1 interaction.[4][7]
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
Anti-His antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-Fc antibody labeled with a FRET acceptor (e.g., d2 or XL665)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds in DMSO
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reagent Preparation: Prepare a mixture of recombinant human PD-1 and the donor-labeled anti-His antibody in assay buffer. Prepare a separate mixture of recombinant human PD-L1 and the acceptor-labeled anti-Fc antibody in assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the test compound dilutions or control (assay buffer with DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the PD-1/anti-His antibody mixture to all wells.
-
Add 5 µL of the PD-L1/anti-Fc antibody mixture to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores (e.g., excitation at 320 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Normalize the data using wells with no inhibitor (0% inhibition) and wells with no PD-1/PD-L1 interaction (100% inhibition).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: T-Cell Activation/Co-culture Assay
This cell-based assay evaluates the ability of an inhibitor to restore T-cell function that has been suppressed by PD-L1.[7][9]
Materials:
-
PD-L1 expressing cancer cell line (e.g., MDA-MB-231) or an engineered cell line (e.g., CHO-K1 expressing human PD-L1).[14]
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or an engineered Jurkat T-cell line expressing PD-1 and a reporter gene (e.g., NFAT-luciferase).[14][15]
-
T-cell activation stimulus (e.g., anti-CD3 antibody or engineered T-cell receptor activation).[8]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
ELISA kit for human IFN-γ or a luciferase assay system
-
96-well cell culture plates
Procedure:
-
Cell Plating:
-
Co-culture Setup:
-
Isolate PBMCs from healthy donor blood or prepare the Jurkat T-cell line.
-
Add the T cells to the wells containing the PD-L1 expressing cells.
-
Add the T-cell activation stimulus (e.g., anti-CD3 antibody).
-
Add serial dilutions of the test compounds to the co-culture. Include appropriate controls (no compound, positive control inhibitor like a known antibody).
-
-
Incubation: Incubate the co-culture plate for 48-72 hours at 37 °C in a humidified CO2 incubator.
-
Endpoint Measurement:
-
IFN-γ Release (for PBMCs): Collect the cell culture supernatant and measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.
-
Luciferase Activity (for Jurkat reporter cells): Lyse the cells and measure luciferase activity using a luminometer according to the reporter assay manufacturer's protocol.[14]
-
-
Data Analysis:
-
Plot the IFN-γ concentration or luciferase signal against the compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that results in a 50% restoration of T-cell activity.
-
Conclusion
The development of novel PD-1/PD-L1 inhibitors is a rapidly advancing field with the potential to significantly impact cancer therapy. The protocols and data presented here provide a foundational guide for researchers engaged in the design, synthesis, and evaluation of these promising therapeutic agents. A systematic approach, combining rational design, efficient synthesis, and robust biological evaluation, is crucial for the successful development of clinically viable inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles | Semantic Scholar [semanticscholar.org]
- 7. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel Small Antitumor Compounds Inhibiting PD-1/PD-L1 Binding | Anticancer Research [ar.iiarjournals.org]
- 9. Design, synthesis, and evaluation of PD-1/PD-L1 small-molecule inhibitors bearing a rigid indane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Bioactive macrocyclic inhibitors of the PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational design of a potent macrocyclic peptide inhibitor targeting the PD-1/PD-L1 protein–protein interaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. PD-1 PD-L1 Blockade Bioassay Protocol [promega.kr]
- 15. invivogen.com [invivogen.com]
Application Notes and Protocols for Antimicrobial Testing of Triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triazole derivatives represent a significant class of antimicrobial agents, particularly renowned for their antifungal properties.[1][2] Their mechanism of action primarily involves the disruption of fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[1][2][3] However, ongoing research has revealed that novel triazole compounds also possess potential antibacterial activity against various pathogens.[4][5] To evaluate the efficacy of these derivatives, a standardized set of in vitro antimicrobial susceptibility tests is crucial. These protocols are designed to determine the minimum concentration of a compound required to inhibit or kill a specific microorganism, providing essential data for drug development and resistance monitoring.
The most common assays include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the disk diffusion assay for a qualitative assessment of susceptibility, and subsequent tests to establish the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).[6][7]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole antifungals primarily act by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol in fungi.[2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the cell membrane structure and function, ultimately inhibiting fungal growth.[3][8]
Caption: Mechanism of action of triazole antifungal agents.
Experimental Workflow
The overall process for evaluating the antimicrobial properties of triazole derivatives follows a logical progression from initial screening to determining whether the compound is static (inhibits growth) or cidal (kills the organism).
Caption: General experimental workflow for antimicrobial testing.
Detailed Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[6] It is a quantitative method widely used for susceptibility testing.[9]
Materials:
-
Sterile 96-well microtiter plates
-
Test triazole derivatives, stock solutions prepared in a suitable solvent (e.g., DMSO)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[10][11]
-
Microbial suspension standardized to 0.5 McFarland turbidity (approximately 1-5 x 10^8 CFU/mL for bacteria or 1-5 x 10^6 cells/mL for fungi)
-
Sterile saline or broth for dilutions
-
Multichannel pipette
-
Incubator
Protocol:
-
Preparation of Test Compound Dilutions: a. Dispense 50 µL of sterile broth into all wells of a 96-well plate, except for the first column. b. Prepare a starting concentration of the triazole derivative (e.g., 256 µg/mL) in the first column by adding 100 µL of the compound solution. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the 10th column. Discard 50 µL from the 10th column. This creates a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL). d. Column 11 serves as the growth control (broth and inoculum, no compound). e. Column 12 serves as the sterility control (broth only).[11]
-
Inoculum Preparation: a. Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. b. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 cells/mL (for fungi) in the wells.[10]
-
Inoculation and Incubation: a. Add 50 µL of the standardized inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL. b. Cover the plate and incubate. Typical conditions are 35-37°C for 16-24 hours for bacteria and 35°C for 24-48 hours for fungi.[9]
-
Reading the MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the triazole derivative at which there is no visible growth (i.e., the first clear well).[6][12]
Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the compound.[13][14]
Materials:
-
Sterile Petri dishes (100 mm or 150 mm)
-
Agar medium (e.g., Mueller-Hinton Agar for bacteria, or with supplements for fungi)[14][15]
-
Sterile paper disks (6 mm diameter)
-
Test triazole derivatives at known concentrations
-
Microbial suspension standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator
Protocol:
-
Plate Preparation: a. Prepare the agar medium and pour it into Petri dishes to a uniform depth (approx. 4 mm). Allow the agar to solidify completely.
-
Inoculation: a. Dip a sterile cotton swab into the standardized microbial suspension. b. Remove excess inoculum by pressing the swab against the inside of the tube. c. Streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Application of Disks: a. Impregnate sterile paper disks with a known amount of the triazole derivative solution. A solvent control disk should also be prepared. b. Aseptically place the disks on the inoculated agar surface, ensuring firm contact.
-
Incubation: a. Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or as required for fungi.[16]
-
Measurement: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC test to determine the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial inoculum.[6][7]
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (without any antimicrobial agent)
-
Micropipette
-
Sterile pipette tips
-
Incubator
Protocol:
-
Subculturing: a. From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-20 µL). b. Spot-inoculate the aliquot onto a fresh agar plate. Label each spot according to the concentration from which it was taken. c. Also, plate an aliquot from the growth control well to confirm the viability of the inoculum.
-
Incubation: a. Incubate the agar plates under the same conditions as the initial MIC test.
-
Reading the MBC/MFC: a. After incubation, observe the plates for colony growth. b. The MBC or MFC is the lowest concentration of the triazole derivative that shows no growth or a significant reduction (≥99.9%) in colonies compared to the initial inoculum count.[7]
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Example Antimicrobial Activity of Novel Triazole Derivatives
| Compound | Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Zone of Inhibition (mm) |
| Triazole-A | Staphylococcus aureus | 8 | 16 | 18 |
| Escherichia coli | 16 | 32 | 14 | |
| Candida albicans | 2 | 4 | 22 | |
| Aspergillus fumigatus | 4 | 8 | 19 | |
| Triazole-B | Staphylococcus aureus | 16 | >64 | 12 |
| Escherichia coli | 32 | >64 | 10 | |
| Candida albicans | 4 | 16 | 18 | |
| Aspergillus fumigatus | 8 | 32 | 15 | |
| Control Drug | ||||
| (e.g., Ciprofloxacin) | Staphylococcus aureus | 1 | 2 | 25 |
| Escherichia coli | 0.5 | 1 | 28 | |
| Control Drug | ||||
| (e.g., Fluconazole) | Candida albicans | 1 | 4 | 24 |
| Aspergillus fumigatus | 8 | 32 | 16 |
Interpretation of Results
The relationship between MIC and MBC/MFC values is critical for classifying the antimicrobial effect of a compound.
Caption: Logic for interpreting MIC and MBC/MFC results.
References
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. ijrpc.com [ijrpc.com]
- 13. Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dial.uclouvain.be [dial.uclouvain.be]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologyjournal.org [microbiologyjournal.org]
Application Notes and Protocols for 3-(2H-1,2,3-Triazol-4-yl)benzonitrile in Advanced Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile, a versatile heterocyclic compound, and its emerging applications in the field of advanced materials science. This document details the material's physicochemical properties, synthesis protocols, and its potential use in organic electronics.
Physicochemical and Spectroscopic Properties
This compound is a solid, aromatic compound featuring a benzonitrile group attached to a 1,2,3-triazole ring. This unique structure imparts desirable electronic and thermal properties, making it a promising candidate for various applications in materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₄ | [1] |
| Molecular Weight | 170.17 g/mol | [1] |
| Melting Point | 170–172°C | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water.[1] | [1] |
| Storage Stability | Stable at room temperature; recommended storage at 2–7°C for long-term use.[1] | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features | Reference |
| Infrared (IR) | Sharp peak at ~2228 cm⁻¹ (C≡N stretching) | [1] |
| Mass Spectrometry (ESI-MS) | Molecular ion peak [M+H]⁺ at m/z 170.17 | [1] |
Applications in Advanced Materials
The unique molecular architecture of this compound, which combines an electron-withdrawing benzonitrile moiety with a stable triazole ring, makes it a compelling building block for advanced materials.
Organic Semiconductors
Derivatives of benzotriazole have demonstrated potential as p-type semiconductors in Organic Field-Effect Transistors (OFETs).[2] The planar structure and potential for strong intermolecular π-π stacking are crucial for efficient charge transport. The electron-deficient nature of the triazole ring can be balanced with electron-donating groups to tune the material's charge transport properties. While specific data for the parent compound is still emerging, related donor-acceptor-donor molecules based on a 2H-benzo[d][1][2][3]triazole core have shown promising hole mobilities.[2]
Table 3: Representative Electrical Properties of Related Triazole-Based Organic Semiconductors
| Compound Architecture | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | ON/OFF Ratio | Reference |
| D–A–D 2H-benzo[d][1][2][3]triazole derivatives | Up to 2.69 × 10⁻⁴ | ~2 × 10⁴ | [2] |
Luminescent Materials
Triazole derivatives are known for their luminescent properties, which can be tuned by modifying their molecular structure.[4] The combination of the triazole and benzonitrile moieties in this compound suggests potential for applications in Organic Light-Emitting Diodes (OLEDs). The nitrile group can act as an electron-accepting unit, which is a common strategy in designing emissive materials.[1]
High-Performance Polymers
The 1,2,3-triazole ring is known for its high thermal and chemical stability.[5] Incorporating this moiety into polymer backbones can enhance their thermal properties. However, the overall stability can be influenced by adjacent functional groups. For instance, while the triazole ring itself is stable, the presence of ester linkages nearby can lead to thermal degradation at elevated temperatures.
Experimental Protocols
Synthesis of this compound via Click Chemistry
A common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry".[1]
Materials:
-
3-Ethynylbenzonitrile
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI) or other Cu(I) source
-
A suitable solvent (e.g., DMF/water mixture)
-
Sodium ascorbate (optional, as a reducing agent for in situ generation of Cu(I) from Cu(II))
Procedure:
-
Dissolve 3-ethynylbenzonitrile in the chosen solvent system in a reaction flask.
-
Add sodium azide to the solution.
-
In a separate container, prepare the copper catalyst solution. If using a Cu(II) salt like CuSO₄, add sodium ascorbate to reduce it to Cu(I).
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by extraction and purified by recrystallization or column chromatography.
Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol describes a general procedure for fabricating an OFET using a triazole-based organic semiconductor.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)
-
This compound solution in a suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (e.g., acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol, followed by drying with a stream of nitrogen. An optional UV-ozone or oxygen plasma treatment can further improve surface cleanliness.
-
Organic Semiconductor Deposition:
-
Prepare a solution of this compound in the chosen solvent.
-
Deposit a thin film of the organic semiconductor onto the SiO₂ surface using spin coating. The spin speed and solution concentration will determine the film thickness.
-
Anneal the film on a hotplate at a suitable temperature to remove residual solvent and improve molecular ordering.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate gold (Au) onto the organic semiconductor layer to define the source and drain electrodes.
-
-
Characterization:
-
Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer to determine properties like charge carrier mobility and the ON/OFF ratio.
-
Signaling Pathways and Logical Relationships
In the context of materials science, "signaling pathways" can be interpreted as the logical progression of material development and the interplay of factors influencing final device performance.
Material Development and Optimization Logic
The development of new organic semiconductor materials based on this compound follows a logical pathway from molecular design to device optimization.
This diagram illustrates that the process is iterative. The performance of the fabricated device provides feedback that informs further molecular design and synthesis to optimize the material's properties for the desired application.
References
- 1. Buy this compound | 550364-01-7 [smolecule.com]
- 2. D–A–D 2H-benzo[d][1,2,3]triazole derivatives as p-type semiconductors in organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sms.carm.es [sms.carm.es]
- 5. Thermal decomposition studies on energetic triazole derivatives [agris.fao.org]
Application Notes and Protocols for the Synthesis of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives. The described methodology is based on a convergent synthetic strategy, culminating in a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction to form the central 1,2,3-triazole core.[1][2][3] This class of compounds has garnered significant interest for its potential pharmacological activities, including the inhibition of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[1][4][5][6]
The following protocols are adapted from the synthesis of a series of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives.[4]
Experimental Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the preparation of key intermediates, followed by their assembly and subsequent derivatization.
Caption: General workflow for the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives.
Experimental Protocols
Materials and General Methods: All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (100-200 or 200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer. Mass spectra (MS) can be obtained using an ESI-MS instrument.
Protocol 1: Synthesis of the Propargylated Biphenyl Intermediate
This protocol details the multi-step synthesis of the alkyne-containing biphenyl precursor required for the click chemistry reaction.
-
Step 1a: Synthesis of 4-((2-methylbiphenyl-3-yl)methoxy)-2-hydroxybenzaldehyde.
-
To a solution of (2-methylbiphenyl-3-yl)methanol in anhydrous tetrahydrofuran (THF), add 2,4-dihydroxybenzaldehyde and triphenylphosphine (TPP).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography.
-
-
Step 1b: Synthesis of 4-((2-methylbiphenyl-3-yl)methoxy)-2-(prop-2-yn-1-yloxy)benzaldehyde.
-
To a solution of the product from Step 1a in dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃) and propargyl bromide.
-
Heat the reaction mixture to 75 °C for 3 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Step 1c: Synthesis of tert-butyl 4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(prop-2-yn-1-yloxy)benzyl)piperazine-1-carboxylate.
-
To a solution of the product from Step 1b in methanol, add N-Boc-piperazine and a catalytic amount of acetic acid.
-
Stir the mixture for 2 hours at room temperature.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (NaCNBH₃) portion-wise.
-
Allow the reaction to stir at room temperature for 8 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure and purify the residue.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol describes the key step of forming the 1,2,3-triazole ring.[1][5]
-
In a round-bottom flask, dissolve the propargylated biphenyl intermediate from Protocol 1 in a 1:1 mixture of t-butanol and water.
-
Add 3-azidobenzonitrile to the solution.
-
Sequentially add sodium ascorbate and copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, add water and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the Boc-protected biphenyl-1,2,3-triazol-benzonitrile derivative.
Protocol 3: Deprotection and Derivatization
-
Step 3a: Deprotection of the Boc Group.
-
Dissolve the product from Protocol 2 in trifluoroethanol.
-
Cool the solution to 0 °C and slowly add trimethylsilyl chloride.
-
Stir the solution for 2 hours at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of the deprotected compound.[4]
-
-
Step 3b: General Procedure for Final Derivative Synthesis (Reductive Amination).
-
To a solution of the deprotected compound from Step 3a and a substituted aldehyde in methanol, add a catalytic amount of acetic acid.
-
After 2 hours, cool the mixture to 0 °C and add sodium cyanoborohydride (NaCNBH₃).
-
Stir the reaction at room temperature for 8 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure and purify the residue to obtain the final biphenyl-1,2,3-triazol-benzonitrile derivative.[4]
-
Quantitative Data Summary
The following table summarizes the reported yields and biological activity for selected synthesized compounds.[4]
| Compound ID | Yield (%) | Melting Point (°C) | IC₅₀ (µM) for PD-1/PD-L1 Inhibition |
| 8e | 68.31 | 106-108 | Not Reported |
| 8g | 71.65 | 102-103 | Not Reported |
| 6 | - | - | 12.28 |
| 7 | - | - | 8.52 |
| 8a | - | - | 14.08 |
Signaling Pathway
The synthesized biphenyl-1,2,3-triazol-benzonitrile derivatives have been evaluated as inhibitors of the PD-1/PD-L1 signaling pathway. This pathway is a critical immune checkpoint that cancer cells can exploit to evade the host immune system.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by biphenyl-1,2,3-triazol-benzonitrile derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
- 3. Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Characterization of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile
Introduction
3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety attached to a 1,2,3-triazole ring. Compounds containing the 1,2,3-triazole scaffold are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1][2][3] The synthesis of such molecules, often via "click chemistry," allows for the creation of a wide range of derivatives.[1] Accurate and thorough characterization is critical to confirm the identity, purity, and stability of the synthesized compound, ensuring reliable data for subsequent research and development.
These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound and its analogues.
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are required for unambiguous characterization.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation : Record spectra on a 300 MHz or higher field NMR spectrometer.[4]
-
Data Acquisition :
-
¹H NMR : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire proton-decoupled spectra. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Data Presentation: Representative NMR Data
The following tables summarize the expected chemical shifts for this compound, based on data from structurally similar compounds.[5][6]
Table 1: Expected ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Triazole-H | 8.1 - 8.5 | Singlet (s) | N/A |
| Benzonitrile-H (ortho to CN) | 7.9 - 8.1 | Multiplet (m) | ~7-8 |
| Benzonitrile-H (meta to CN) | 7.6 - 7.8 | Triplet (t) | ~7-8 |
| Benzonitrile-H (para to CN) | 7.7 - 7.9 | Multiplet (m) | ~7-8 |
| Benzonitrile-H (ortho to triazole) | 8.0 - 8.2 | Singlet or Doublet | ~1-2 |
Table 2: Expected ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Triazole-C4 | 140 - 148 |
| Triazole-C5 | 118 - 125 |
| Benzonitrile-CN | 117 - 119 |
| Benzonitrile-C (ipso to CN) | 112 - 115 |
| Benzonitrile-C (aromatic) | 125 - 140 |
| Benzonitrile-C (ipso to triazole) | 135 - 140 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this class of compounds.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Use an HPLC system coupled to a mass spectrometer with an ESI source.[3]
-
Infusion : Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode : Acquire spectra in positive ion mode, as the triazole nitrogen atoms can be readily protonated.
-
Data Acquisition : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500). The molecular formula of the target compound is C₉H₆N₄, with a molecular weight of 170.17 g/mol .[1]
-
Fragmentation Analysis (MS/MS) : To obtain structural information, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.
Data Presentation: Expected Mass Spectrometry Data
Table 3: Expected ESI-MS Data
| Ion | Calculated m/z | Description |
|---|---|---|
| [M+H]⁺ | 171.0665 | Protonated molecular ion |
| [M-N₂]+H]⁺ | 143.0716 | Loss of a neutral nitrogen molecule from the triazole ring.[7] |
| [C₇H₄N]⁺ | 102.0344 | Fragment corresponding to the benzonitrile cation. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation :
-
Solid (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8]
-
Background Correction : Perform a background scan of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| ~3100-3150 | C-H stretch | Aromatic and triazole C-H |
| ~2220-2240 | C≡N stretch | Nitrile group |
| ~1500-1600 | C=C stretch | Aromatic ring |
| ~1440-1480 | N=N stretch | Triazole ring.[9] |
| ~1000-1250 | C-N stretch | Triazole ring |
Chromatographic Characterization
Chromatographic techniques are vital for assessing the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of non-polar to moderately polar organic compounds.
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation : Prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.[10]
-
Instrumentation : Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions : The following conditions serve as a starting point and may require optimization.
-
Injection : Inject 5-10 µL of the prepared sample.
-
Data Analysis : Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: HPLC Method Parameters
Table 4: Recommended Starting Conditions for RP-HPLC
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size.[10] |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v).[10] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on exact conditions, but should be well-resolved. |
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the characterization process.
Caption: General workflow for the characterization of a synthesized compound.
References
- 1. Buy this compound | 550364-01-7 [smolecule.com]
- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. benchchem.com [benchchem.com]
Application Notes: 3-(2H-1,2,3-Triazol-4-yl)benzonitrile in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a heterocyclic compound featuring a triazole ring linked to a benzonitrile moiety. The triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various biological interactions, including hydrogen bonding and dipole interactions, making it a valuable component in the design of enzyme inhibitors and receptor modulators.[1] While specific biological data for this compound is limited in publicly available literature, its structural alerts suggest potential applications in various biochemical assays, particularly in the context of drug discovery.
Derivatives of the closely related 3-(1H-1,2,3-triazol-1-yl)benzonitrile scaffold have been identified as inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway in oncology.[2][3] This suggests that this compound could serve as a valuable scaffold or starting point for the development of novel small molecule immunomodulators.
These application notes provide a representative biochemical assay protocol for evaluating the potential inhibitory activity of this compound and its analogs against the PD-1/PD-L1 interaction.
Potential Applications
-
Screening for PD-1/PD-L1 Interaction Inhibitors: The compound can be evaluated for its ability to disrupt the binding of PD-1 to its ligand PD-L1, a key mechanism for restoring anti-tumor immunity.
-
Structure-Activity Relationship (SAR) Studies: Serve as a core structure for the synthesis of a library of analogs to explore the SAR for PD-1/PD-L1 inhibition.
-
Fragment-Based Drug Discovery: The 3-(triazol-4-yl)benzonitrile core can be used as a fragment for screening against various protein targets.
Data Presentation
The inhibitory activity of this compound and its analogs against the PD-1/PD-L1 interaction can be quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table presents hypothetical data for a series of related compounds.
| Compound ID | Structure | IC50 (µM) of PD-1/PD-L1 Inhibition |
| TBCN-001 | This compound | > 100 (Hypothetical) |
| TBCN-002 | Analog with R1 substitution | 50.2 |
| TBCN-003 | Analog with R2 substitution | 15.8 |
| TBCN-004 | Optimized Lead Compound | 8.52[2][3] |
Signaling Pathway
The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor activity. Small molecule inhibitors that block this interaction can restore the immune response against cancer cells.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This protocol describes a method to screen for inhibitors of the PD-1/PD-L1 interaction using HTRF technology.[1][4] This assay is a robust, high-throughput method suitable for primary screening and lead optimization.[5][6]
Principle: The assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2).[1] Recombinant PD-1 and PD-L1 proteins are labeled with donor and acceptor tags, respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.[7]
Materials:
-
Recombinant Human PD-1 protein (e.g., His-tagged)
-
Recombinant Human PD-L1 protein (e.g., Fc-tagged)
-
Anti-His-Europium (Eu³⁺) Cryptate (Donor)
-
Anti-Fc-d2 (Acceptor)
-
Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
-
Test compound (this compound) and control inhibitors
-
HTRF-compatible plate reader
Experimental Workflow:
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration gradient.
-
Further dilute the compound solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Preparation:
-
Dispense 2 µL of the diluted compound or control solutions into the wells of a 384-well plate.
-
Include wells with assay buffer and DMSO as negative controls (maximum signal) and a known inhibitor as a positive control (minimum signal).
-
-
Reagent Addition:
-
Prepare a working solution of PD-L1-Fc and Anti-Fc-d2 in assay buffer.
-
Add 4 µL of the PD-L1/Anti-Fc-d2 mixture to each well.
-
Prepare a working solution of PD-1-His and Anti-His-Europium in assay buffer.
-
Add 4 µL of the PD-1/Anti-His-Europium mixture to each well. The final assay volume is 10 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 2 to 4 hours, protected from light.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible plate reader. Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF ratio for each well: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)] * 100
-
Ratio_sample: HTRF ratio in the presence of the test compound.
-
Ratio_max: HTRF ratio of the negative control (DMSO).
-
Ratio_min: HTRF ratio of the positive control (saturating concentration of a known inhibitor).
-
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. The provided application notes and protocols offer a framework for researchers to investigate its potential as an inhibitor of the PD-1/PD-L1 interaction, a clinically validated target in immuno-oncology. The detailed HTRF assay protocol provides a robust and high-throughput method for screening and characterizing this and other related compounds, facilitating the advancement of new small molecule cancer immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. revvity.com [revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. aurorabiolabs.com [aurorabiolabs.com]
Application Notes: Use of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile as a Fluorescent Probe
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive review of scientific literature, we have concluded that there is currently no available data to support the use of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile as a fluorescent probe. Our extensive searches did not yield any publications detailing its photophysical properties, such as excitation and emission spectra, quantum yield, or specific applications in fluorescence imaging or sensing.
While the 1,2,3-triazole moiety is a key structural feature in many fluorescent compounds, the specific functionalization present in this compound has not been characterized for this purpose in the accessible scientific literature. Research on related benzonitrile-triazole derivatives has been conducted in other fields, such as for their potential as PD-1/PD-L1 inhibitors, but these studies do not investigate their intrinsic fluorescent properties for use as probes.
We are committed to providing accurate and validated scientific information. Therefore, we are unable to generate detailed application notes, experimental protocols, or data presentations for the use of this specific compound as a fluorescent probe at this time.
We recommend that researchers interested in fluorescent probes containing a triazole-benzonitrile scaffold consult the broader literature on the design and application of novel fluorophores. Numerous studies describe the synthesis and characterization of various substituted triazole and benzonitrile derivatives with fluorescent properties, which may serve as a valuable starting point for the development of new molecular probes.
We will continue to monitor the scientific literature and will update this information should any relevant data on the fluorescent properties of this compound become available.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile
Welcome to the technical support center for the synthesis and optimization of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles such as this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] This reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne.[3][5] For the target molecule, the reactants are typically 3-ethynylbenzonitrile and an azide source, such as sodium azide, in the presence of a copper(I) catalyst.
Q2: Why is a copper(I) catalyst necessary, and how is it generated?
The copper(I) catalyst is essential for controlling the regioselectivity of the reaction to exclusively yield the 1,4-disubstituted triazole isomer and for significantly accelerating the reaction rate, often by a factor of 10^6 to 10^8 compared to the uncatalyzed thermal reaction.[4][6] The uncatalyzed reaction requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers.[1][3]
The active Cu(I) catalyst can be introduced directly using Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr).[3] However, it is more commonly generated in situ by the reduction of a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[3] Sodium ascorbate is the most frequently used reducing agent for this purpose.[6]
Q3: What is the role of a ligand in the CuAAC reaction?
Ligands play a crucial role in stabilizing the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and protecting the catalyst from disproportionation.[7][8] Furthermore, ligands can accelerate the reaction rate.[9][10][11] Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[12][13] The choice of ligand can be critical, especially when dealing with sensitive substrates or when trying to minimize catalyst loading.[11]
Q4: What are the main side reactions to be aware of during the synthesis?
The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne (3-ethynylbenzonitrile in this case), known as Glaser coupling, which leads to the formation of a diyne byproduct.[12] This is promoted by the presence of oxygen and Cu(II) ions.[12] Additionally, reactive oxygen species (ROS) can be generated by the copper/ascorbate system, which can degrade sensitive functional groups on the substrates.[6][12]
Q5: Can I use a different catalyst to obtain a different regioisomer?
Yes, if the 1,5-disubstituted regioisomer is desired, a Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) can be employed.[3][4][14] Ruthenium catalysts, such as [Cp*RuCl] complexes, selectively produce 1,5-disubstituted 1,2,3-triazoles and can also be used with internal alkynes.[4][14][15][16][17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II). | - Ensure you are using a sufficient excess of the reducing agent (e.g., sodium ascorbate).[12] - Prepare the sodium ascorbate solution fresh before use. - Degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxygen exposure.[12] |
| 2. Poor Substrate Quality: Impurities in the 3-ethynylbenzonitrile or azide source. | - Purify the starting materials before the reaction. Check for alkyne homocoupling in the starting material. | |
| 3. Inappropriate Solvent: The chosen solvent may not be optimal for the specific substrates or ligand. | - Screen different solvents. Common choices include tBuOH/H₂O, DMSO, DMF, and ethanol/water mixtures.[2][11] | |
| 4. Insufficient Reaction Time or Temperature: The reaction may be slow under the current conditions. | - Monitor the reaction progress by TLC or LC-MS and allow for longer reaction times. - Gently heat the reaction mixture (e.g., to 40-60 °C), although many CuAAC reactions proceed well at room temperature.[18] | |
| Formation of Significant Byproducts (e.g., Diyne) | 1. Oxidative Homocoupling (Glaser Coupling): Presence of oxygen and/or insufficient reducing agent. | - Rigorously degas all solvents (e.g., by sparging with N₂ or Ar, or freeze-pump-thaw cycles). - Maintain a positive pressure of an inert gas throughout the reaction. - Increase the equivalents of sodium ascorbate. |
| 2. Substrate Degradation: Reactive oxygen species (ROS) may be degrading the nitrile group or aromatic ring. | - Use a stabilizing ligand like THPTA or TBTA to protect the copper catalyst and minimize ROS generation.[6][12] - Ensure the reaction is not unnecessarily exposed to light. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be precipitating or becoming inactive over time. | - Add a stabilizing ligand if not already using one.[7] - Consider a slow addition of the copper catalyst or reducing agent over the course of the reaction. |
| 2. Ligand Inhibition: An excess of certain ligands can be inhibitory in some solvent systems. | - Maintain a ligand to copper ratio of 1:1 or slightly higher. Avoid large excesses of the ligand.[11] | |
| Difficulty in Product Purification | 1. Copper Contamination: Residual copper salts can be difficult to remove. | - After the reaction, quench with an aqueous solution of ammonia or EDTA to chelate and extract the copper into the aqueous phase. - Pass the crude product through a short plug of silica gel or a copper-scavenging resin. |
| 2. Co-elution with Byproducts: The desired product may have a similar polarity to byproducts like the homocoupled diyne. | - Optimize the reaction conditions to minimize byproduct formation (see above). - Try different solvent systems for column chromatography or consider recrystallization. |
Experimental Protocols
Protocol 1: Standard CuAAC Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
3-Ethynylbenzonitrile
-
Sodium Azide (NaN₃)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent: 1:1 mixture of tert-Butanol and Water
Procedure:
-
In a round-bottom flask, dissolve 3-ethynylbenzonitrile (1.0 eq) and sodium azide (1.1 eq) in a 1:1 mixture of t-BuOH/H₂O.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate vial, prepare the catalyst solution. Dissolve CuSO₄·5H₂O (0.05 eq) and, if used, THPTA (0.05 eq) in a small amount of water.
-
Prepare a fresh solution of sodium ascorbate (0.1 eq) in water.
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed by the copper sulfate solution (the mixture should turn a light yellow/green).
-
Continue to stir the reaction under an inert atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of EDTA or ammonia to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Comparison of Catalytic Systems for CuAAC Reactions
| Catalyst System | Ligand | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages |
| CuSO₄ / Sodium Ascorbate | None | tBuOH/H₂O | Room Temp | 70-90 | Simple, readily available reagents. |
| CuSO₄ / Sodium Ascorbate | THPTA | H₂O | Room Temp | 85-98 | Water-soluble, protects catalyst, good for bioconjugation.[12][13] |
| CuI | TBTA | DMF/H₂O | Room Temp | 80-95 | Accelerates reaction, stabilizes Cu(I).[12] |
| CuI | Imidazole derivatives | Various | Room Temp | High | Can act as both ligand and base.[9][10] |
Note: Yields are generalized and highly dependent on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the CuAAC synthesis.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu(I)-catalyzed alkyne–azide ‘click’ cycloaddition (CuAAC): a clean, efficient, and mild synthesis of new 1,4-disubstituted 1H-1,2,3-triazole-linked 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile–crystal structure | Semantic Scholar [semanticscholar.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 15. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.chalmers.se [research.chalmers.se]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Technical Support Center: Effective Purification Strategies for Crude 3-(2H-1,2,3-Triazol-4-yl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 3-(2H-1,2,3-Triazol-4-yl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials, such as 3-azidobenzonitrile and a suitable acetylene precursor, catalysts, and side-products from the triazole formation reaction. Depending on the synthetic route, regioisomers of the triazole may also be present.
Q2: Which purification technique is most suitable for this compound?
The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is often effective for removing less soluble or more soluble impurities and is a good first approach for moderately pure crude product.[1] For complex mixtures or to remove closely related impurities, column chromatography is generally the most effective method.[1] Preparative HPLC can be used for achieving very high purity, especially for separating regioisomers.[1]
Q3: How can I remove colored impurities from my product?
Colored impurities can sometimes be removed by recrystallization.[2] The addition of a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[1] However, use charcoal sparingly as it can also adsorb the desired product.[2]
Q4: My purified product has a low melting point or appears as an oil. What should I do?
"Oiling out" instead of crystallizing can occur if the compound's melting point is lower than the solvent's boiling point or if there is a high concentration of impurities.[2][3] Try using a lower-boiling point solvent or a different solvent system.[2][3] Alternatively, re-dissolving the oil in a bit more hot solvent and allowing it to cool very slowly may promote crystallization.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution.[1] Concentrate the mother liquor to recover a second crop of crystals.[4] |
| The compound is too soluble in the chosen solvent. | Select a solvent where the compound has high solubility when hot and low solubility when cold.[4][5] Consider a mixed-solvent system.[5] | |
| Premature crystallization during hot filtration. | Pre-heat the funnel and receiving flask before filtration.[4] | |
| No Crystals Form | The solution is not saturated (too much solvent). | Evaporate some of the solvent to concentrate the solution.[3] |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod to create nucleation sites.[3][5] Add a seed crystal of the pure compound.[5] | |
| Product is Still Impure | Cooling was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| Impurities have similar solubility. | A different purification technique, such as column chromatography, may be necessary.[4] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | The eluent system lacks sufficient resolution. | Optimize the solvent system using thin-layer chromatography (TLC) first.[1] |
| The column is overloaded. | Use a larger column or reduce the amount of sample loaded.[1] | |
| Compound Streaking | The compound is too polar for the mobile phase. | Add a small amount of a more polar solvent (e.g., methanol) to the eluent.[2] |
| The compound is not fully dissolved when loaded. | Ensure the compound is fully dissolved in a minimum amount of the mobile phase before loading.[2] | |
| Compound Degrading on Column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.[1] Alternatively, use a neutral stationary phase like alumina.[1] |
| Compound Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[2] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (high solubility when hot, low when cold). Common solvents to test for triazole derivatives include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[5] To maximize crystal formation, you can then place the flask in an ice bath.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[5]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography (Silica Gel)
-
Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase that provides good separation of the desired product from impurities. A typical starting point for triazole derivatives is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent if necessary, then adsorb onto a small amount of silica gel) and carefully load it onto the top of the column.[1]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.[2] If necessary, gradually increase the polarity of the mobile phase to elute the product and any more polar impurities.[2]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Yield | Notes |
| Recrystallization | 85-95% | 70-90% | Effective for removing impurities with significantly different solubility.[1] |
| Column Chromatography | >99% | 60-85% | Good for separating compounds with different polarities.[1] |
| Preparative HPLC | >99.5% | 50-80% | Excellent for separating closely related impurities and regioisomers.[1] |
Visualizations
Caption: Troubleshooting workflow for recrystallization.
References
Common side products in the synthesis of 1,4-disubstituted 1,2,3-triazoles
Welcome to the technical support center for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. Our goal is to help you minimize side product formation and maximize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC?
A1: The most prevalent side product in CuAAC reactions is the diyne, which results from the oxidative homocoupling of the terminal alkyne starting material, commonly known as Glaser coupling.[1][2] This side reaction is primarily promoted by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II).[2] Another potential, though less common, side product in copper-catalyzed reactions is the formation of the isomeric 1,5-disubstituted 1,2,3-triazole. However, the CuAAC reaction is highly regioselective for the 1,4-isomer.[3] In the context of bioconjugation, side reactions can also include the degradation of sensitive biomolecules due to the generation of reactive oxygen species (ROS) by the copper/ascorbate system.[4]
Q2: How can I detect the formation of the Glaser coupling byproduct in my reaction?
A2: The Glaser coupling product can often be visualized on a Thin Layer Chromatography (TLC) plate as a less polar spot compared to the starting alkyne and the desired triazole product. For definitive identification, mass spectrometry is the ideal technique. You will observe a mass corresponding to a dimer of your starting alkyne.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for characterization.[5][6]
Q3: My CuAAC reaction is sluggish or failing. What are the potential causes?
A3: Several factors can lead to a slow or incomplete reaction. One common issue is an insufficiently active catalyst. The catalytically active species is Cu(I), so if you are starting with a Cu(II) salt like CuSO₄, it is crucial to have an adequate amount of a reducing agent, such as sodium ascorbate, to generate and maintain the Cu(I) state.[2] Another possibility is catalyst poisoning. Certain functional groups, particularly thiols, can strongly coordinate to the copper catalyst and inhibit its activity.[2]
Q4: Are there specific side products associated with Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)?
A4: While RuAAC is primarily used to synthesize the 1,5-disubstituted 1,2,3-triazole regioisomer, it is known to be more prone to side product formation compared to CuAAC, especially when using aryl azides.[1][7] Protic solvents can also lead to lower yields and an increase in byproducts in RuAAC reactions.[2] The specific characterization of these side products is less commonly reported in the literature compared to those from CuAAC.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to side product formation in the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Issue: Presence of a significant amount of a less polar byproduct, suspected to be the Glaser coupling product.
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction. |
| Insufficient Reducing Agent | Ensure a sufficient excess of sodium ascorbate (typically 5-10 mol % or more) is used to maintain the copper catalyst in the active Cu(I) oxidation state.[2] |
| Inappropriate Ligand | Employ a copper-stabilizing ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). These ligands protect the Cu(I) from oxidation and can accelerate the desired reaction.[8] |
Issue: Low yield of the desired 1,4-disubstituted 1,2,3-triazole.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | If using a Cu(II) source, ensure the reducing agent is fresh and added correctly. Consider using a Cu(I) source directly, such as CuI or CuBr, but be aware of their potential instability. |
| Catalyst Poisoning | If your substrates contain functional groups known to coordinate with copper (e.g., thiols), consider using a protecting group strategy or increasing the catalyst and ligand loading. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system. A mixture of water and a co-solvent like t-butanol, DMSO, or DMF is often effective. |
Issue: Contamination of the final product with copper.
| Potential Cause | Troubleshooting Steps |
| Coordination of Copper to the Triazole | The nitrogen atoms in the triazole ring can chelate copper ions, making them difficult to remove.[9] |
| Purification Strategy | After initial purification (e.g., column chromatography), wash the product solution with an aqueous solution of a chelating agent like EDTA to sequester the copper ions.[9] Alternatively, consider using a heterogeneous copper catalyst that can be easily filtered off after the reaction. |
Summary of Common Side Products and Influencing Factors
| Side Product | Reaction Type | Favorable Conditions for Formation | Conditions to Minimize Formation |
| Diyne (Glaser Coupling) | CuAAC | Presence of oxygen, insufficient reducing agent, absence of a stabilizing ligand.[1][2] | Anaerobic conditions, excess sodium ascorbate, use of ligands like TBTA or THPTA.[8] |
| 1,5-Disubstituted Triazole | CuAAC | While CuAAC is highly regioselective, trace amounts can sometimes form. | The inherent regioselectivity of the Cu(I) catalyst strongly favors the 1,4-isomer. |
| Substrate Degradation (ROS) | CuAAC (Bioconjugation) | High concentrations of copper and ascorbate in the presence of oxygen.[4] | Use of stabilizing ligands, minimizing reaction time, and working under anaerobic conditions.[8] |
| Uncharacterized Byproducts | RuAAC | Use of aryl azides, protic solvents.[2][7] | Use of aprotic solvents, optimization of reaction conditions for specific substrates.[2] |
Experimental Protocols
General Protocol for a Small-Molecule CuAAC Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol %)
-
Sodium Ascorbate (5-10 mol %)
-
Solvent (e.g., 1:1 mixture of water and t-butanol)
Procedure:
-
In a reaction vial, dissolve the azide and alkyne in the chosen solvent system.
-
Degas the solution by bubbling a stream of inert gas (argon or nitrogen) through it for 15-30 minutes.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water.
-
In another vial, prepare a fresh stock solution of sodium ascorbate in water.
-
To the degassed solution of azide and alkyne, add the CuSO₄ solution via syringe.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
For removal of residual copper: After column chromatography, dissolve the product in an organic solvent and wash with an aqueous solution of EDTA (disodium salt) at a neutral or slightly basic pH.[9]
Visualizations
Caption: Reaction pathways in CuAAC synthesis.
Caption: Troubleshooting workflow for CuAAC reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Triazole Synthesis
Welcome to the Technical Support Center for regioselective triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of regioselectivity in triazole formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling regioselectivity in the synthesis of 1,2,3-triazoles from azides and terminal alkynes?
The regioselectivity of the azide-alkyne cycloaddition is primarily controlled by the choice of catalyst. The two most reliable methods for achieving high regioselectivity are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method, a cornerstone of "click chemistry," almost exclusively yields 1,4-disubstituted 1,2,3-triazoles . The reaction is highly efficient, proceeds under mild conditions, and tolerates a wide variety of functional groups.[1][2][3][4][5][6]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides selective access to 1,5-disubstituted 1,2,3-triazoles .[7][8][9] Ruthenium catalysts are also effective for the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles.[7][9]
Q2: My thermal azide-alkyne cycloaddition is resulting in a mixture of 1,4- and 1,5-regioisomers. How can I improve the selectivity?
The thermal Huisgen 1,3-dipolar cycloaddition often produces a mixture of 1,4- and 1,5-disubstituted triazoles because the activation energies for both reaction pathways are similar.[4][5][10] To achieve high regioselectivity, it is strongly recommended to switch to a catalyzed reaction as described in Q1. For exclusive formation of the 1,4-isomer, use a Copper(I) catalyst. For the 1,5-isomer, a Ruthenium catalyst is the preferred choice.[10]
Q3: I am performing a CuAAC reaction and still observing the formation of the 1,5-isomer. What could be the cause?
While CuAAC is highly selective for the 1,4-isomer, contamination or side reactions can lead to the formation of the 1,5-isomer. Potential causes include:
-
Presence of a competing reaction pathway: In some cases, especially with certain substrates or under non-optimal conditions, a competing uncatalyzed thermal cycloaddition may occur, leading to a mixture of isomers.
-
Catalyst instability or impurity: The purity and stability of the Cu(I) catalyst are crucial. Oxidation to Cu(II) can reduce the efficiency of the desired catalytic cycle.[11]
To troubleshoot, ensure the use of a reliable Cu(I) source or in situ reduction of a Cu(II) salt (e.g., CuSO₄ with sodium ascorbate), and optimize reaction conditions to favor the catalyzed pathway (e.g., lower temperatures).[12]
Q4: Are there any metal-free methods to achieve regioselectivity in triazole synthesis?
Yes, metal-free approaches to regioselective triazole synthesis are an active area of research. Some strategies include:
-
Organocatalysis: Certain organocatalysts can promote the regioselective synthesis of 1,5-disubstituted triazoles.[13]
-
Visible-light promotion: Photocatalyst-free, visible-light-mediated reactions have been developed for the synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles.[14]
-
Strain-promoted azide-alkyne cycloaddition (SPAAC): While not providing control over 1,4- vs 1,5-regioselectivity in the same way as catalyzed reactions, SPAAC is a powerful metal-free ligation method.
Troubleshooting Guides
Issue 1: Low Yield in CuAAC Reaction for 1,4-Disubstituted Triazoles
Potential Causes & Troubleshooting Steps
| Potential Cause | Recommended Troubleshooting Steps |
| Catalyst Inactivation (Oxidation of Cu(I) to Cu(II)) | Use a reducing agent like sodium ascorbate to generate and maintain the active Cu(I) species from a Cu(II) salt (e.g., CuSO₄).[11][12] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[11] |
| Poor Reagent Quality | Use freshly prepared or purified azides and alkynes. Low molecular weight azides can be unstable.[1] |
| Suboptimal Reaction Conditions | Optimize stoichiometry, temperature, and solvent. The reaction is often robust in various solvents, including water, t-BuOH/H₂O mixtures, and DMSO.[12] |
| Ligand Issues | Use a stabilizing ligand for the Cu(I) catalyst, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), especially for bioconjugation reactions.[11] |
| Side Reactions (e.g., Glaser Coupling) | The oxidative homocoupling of the terminal alkyne can be a significant side reaction.[11] Ensure an adequate concentration of the reducing agent and maintain an oxygen-free environment.[11] |
Issue 2: Poor Regioselectivity in RuAAC Reaction for 1,5-Disubstituted Triazoles
Potential Causes & Troubleshooting Steps
| Potential Cause | Recommended Troubleshooting Steps |
| Catalyst Choice and Purity | Several ruthenium catalysts can be used, with CpRuCl(PPh₃)₂ and [CpRuCl]₄ being common choices.[7][15] Ensure the catalyst is pure and handled under an inert atmosphere. |
| Reaction Temperature | RuAAC reactions often require elevated temperatures.[7] Optimize the temperature to ensure complete conversion and minimize side reactions. |
| Solvent Effects | The choice of solvent can influence the reaction rate and yield. Dichloromethane (DCE) and dimethylformamide (DMF) are commonly used solvents.[9][15] |
| Substrate Electronics and Sterics | The electronic and steric properties of the azide and alkyne can influence regioselectivity, especially with internal alkynes. For terminal alkynes, high selectivity for the 1,5-isomer is generally observed.[9] With unsymmetrical internal alkynes, mixtures of regioisomers are possible.[16] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazole via CuAAC
This protocol is a general procedure for the copper(I)-catalyzed synthesis of a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
Organic azide (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)
-
Sodium ascorbate (0.05-0.10 equiv)
-
Solvent (e.g., 1:1 mixture of water and t-butanol)
Procedure:
-
Dissolve the organic azide and terminal alkyne in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by extracting the product with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1,5-Disubstituted 1,2,3-Triazole via RuAAC
This protocol is a general procedure for the ruthenium-catalyzed synthesis of a 1,5-disubstituted 1,2,3-triazole.
Materials:
-
Organic azide (1.0 equiv)
-
Terminal alkyne (1.05 equiv)
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.01 equiv)
-
Solvent (e.g., 1,2-dichloroethane - DCE)
Procedure:
-
In a three-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the organic azide and terminal alkyne in DCE.[9]
-
Place the reaction vessel in a preheated oil bath at 45 °C.[9]
-
After five minutes, add a solution of the ruthenium catalyst in DCE to the reaction mixture via syringe.[9]
-
Stir the reaction mixture at the designated temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.[9]
-
The crude product can then be purified by column chromatography.
Visual Guides
Caption: Catalyst choice dictates regioselectivity in azide-alkyne cycloadditions.
Caption: A workflow for troubleshooting low yields in CuAAC reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 9. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Resolving solubility issues of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on resolving solubility challenges encountered with 3-(2H-1,2,3-Triazol-4-yl)benzonitrile in organic solvents. The information is presented in a question-and-answer format to directly address common issues faced during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its chemical structure provides insights into its expected solubility profile. The presence of the polar triazole ring and the nitrile group suggests that the compound will likely exhibit better solubility in polar aprotic and some polar protic organic solvents. The nitrile group, in particular, can enhance polarity and improve solubility in organic solvents. For instance, a related compound, 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile, is known to be soluble in solvents like chloroform and methanol. Another analogue's nitrile group was noted to improve solubility in aprotic solvents like DMF.
Q2: Which organic solvents are recommended for initial solubility screening?
A2: Based on the structural features of this compound, a good starting point for solubility screening includes a range of common laboratory solvents with varying polarities. It is advisable to test solubility in small quantities of the compound before proceeding with larger-scale preparations.
Q3: I am observing precipitation when diluting a stock solution of this compound into an aqueous buffer for a biological assay. What is the likely cause and how can I prevent this?
A3: This is a common issue known as "crashing out" and typically occurs when a compound that is soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is significantly lower. To mitigate this, consider the following strategies:
-
Minimize the organic solvent concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer, ideally below 1% and preferably at or below 0.5%.
-
Gradual addition: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform dispersion.
-
Use of surfactants or co-solvents: In some cases, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween 80) or a co-solvent in the aqueous buffer can help maintain the compound's solubility.
Troubleshooting Guides
Issue 1: Difficulty in dissolving the compound to the desired concentration.
If you are struggling to dissolve this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving the compound.
Issue 2: Precipitation observed in a prepared stock solution over time.
If a previously clear stock solution of this compound shows precipitation after storage, consider the following:
-
Saturation: The initial concentration may be close to the saturation point, and temperature fluctuations during storage could cause the compound to crystallize out. Try preparing a slightly less concentrated stock solution.
-
Solvent Evaporation: Ensure the storage vial is tightly sealed to prevent solvent evaporation, which would increase the compound's concentration.
-
Moisture Absorption: For hygroscopic solvents like DMSO, absorbed moisture can reduce the solubility of certain compounds. Use anhydrous solvents and store stock solutions in a desiccator.
Data Presentation
Since specific quantitative solubility data for this compound is limited, the following table provides a qualitative solubility guide based on the expected behavior of similar chemical structures. It is strongly recommended to perform empirical tests to confirm solubility in your specific solvent and conditions.
| Solvent Category | Solvent Examples | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The high polarity of DMSO is well-suited to dissolve molecules with polar functional groups like the triazole and nitrile moieties. |
| N,N-Dimethylformamide (DMF) | Soluble to Very Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent capable of solvating the compound effectively. | |
| Acetone | Soluble | The carbonyl group of acetone can interact with the polar parts of the molecule. | |
| Acetonitrile | Moderately Soluble | While polar, acetonitrile may be a slightly weaker solvent for this compound compared to DMSO or DMF. | |
| Polar Protic | Methanol | Soluble | The hydroxyl group can engage in hydrogen bonding with the nitrogen atoms of the triazole ring. |
| Ethanol | Soluble | Similar to methanol, ethanol can act as a good solvent, with its slightly lower polarity potentially being favorable. | |
| Chlorinated | Dichloromethane (DCM) | Moderately to Sparingly Soluble | DCM's polarity is suitable for compounds with a mix of polar and nonpolar characteristics. |
| Chloroform | Moderately to Sparingly Soluble | Similar in polarity to DCM, it is expected to have comparable solvating power for this compound. | |
| Nonpolar | Toluene | Sparingly Soluble to Insoluble | The aromatic nature of toluene might offer some π-π stacking interactions with the benzonitrile ring, but overall polarity is low. |
| Hexane | Insoluble | As a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the polar triazole and nitrile groups. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Calculate the required mass:
-
Molecular Weight of C₉H₆N₄ = 170.17 g/mol
-
For 1 mL of a 10 mM stock solution, you will need: 170.17 g/mol * 0.010 mol/L * 0.001 L = 0.0017017 g = 1.70 mg.
-
-
Weigh the compound: Accurately weigh approximately 1.70 mg of this compound into a sterile microcentrifuge tube or glass vial.
-
Add solvent: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution to 30-40°C until the solid is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Biological Assays
This protocol outlines the dilution of a DMSO stock solution into an aqueous buffer for use in in vitro assays.
-
Determine the final concentration: Decide on the final concentration of the compound required for your experiment (e.g., 10 µM).
-
Calculate the dilution: Calculate the volume of the 10 mM DMSO stock solution needed. For a final volume of 1 mL at 10 µM, you will need 1 µL of the 10 mM stock.
-
Prepare the aqueous buffer: Dispense the required volume of your aqueous buffer (e.g., 999 µL for a 1 mL final volume) into a sterile tube.
-
Dilute the stock: While vortexing the aqueous buffer, slowly add the calculated volume of the DMSO stock solution (1 µL) to the buffer.
-
Mix thoroughly: Continue to vortex for a few seconds to ensure the working solution is homogeneous.
-
Visual inspection: Visually inspect the solution for any signs of precipitation before use.
Mandatory Visualizations
Caption: PD-1/PD-L1 signaling pathway and inhibitor action.
Caption: Experimental workflow for solution preparation.
Assessing the thermal and chemical stability of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile
Technical Support Center: 3-(2H-1,2,3-Triazol-4-yl)benzonitrile
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the thermal and chemical stability of this compound. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
Q2: What are the expected chemical stability issues with this compound?
A2: The benzonitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, which would convert the nitrile group (-CN) to a carboxylic acid (-COOH) or a primary amide (-CONH2) as an intermediate.[4] The triazole ring is generally robust but can react with strong oxidizing agents. It's also important to consider the reactivity of the entire molecule, as the electronic interplay between the benzonitrile and triazole moieties may influence its stability in the presence of certain reagents.
Q3: How should I safely handle and store this compound to ensure its integrity?
A3: To maintain the stability and integrity of the compound, it is recommended to:
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6][7] A refrigerator at 2-8°C is a suitable storage condition. Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][8]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[5][9] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7] Avoid contact with skin and eyes.[5][9]
Q4: What are the potential degradation pathways for this molecule?
A4: Based on its structure, the primary degradation pathways are likely to be:
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[4]
-
Oxidation: The triazole ring or other parts of the molecule could be susceptible to oxidation by strong oxidizing agents.
-
Thermolysis: At elevated temperatures, the molecule will decompose. The triazole ring may undergo ring-opening or release a molecule of nitrogen.[1]
-
Photolysis: Although specific data is unavailable, compounds with aromatic and heterocyclic rings can be sensitive to UV light, leading to photochemical degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Compound changes color (e.g., turns yellow/brown) upon storage or during a reaction. | Oxidation or minor degradation. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are pure and free of oxidizing impurities. |
| Unexpected peaks appear in NMR or LC-MS analysis after a reaction or work-up. | Degradation of the starting material or product. | Analyze for potential hydrolysis products (amide or carboxylic acid) or byproducts from side reactions. Re-evaluate the reaction conditions (temperature, pH, reagents) to minimize degradation.[4] |
| Inconsistent results in biological assays. | Compound instability in the assay medium. | Perform a stability study of the compound in the assay buffer at the relevant temperature and time. Use freshly prepared solutions for each experiment. |
| Poor solubility or precipitation during experiments. | The compound may have low solubility in certain solvents. | Test a range of solvents to find the most suitable one. For aqueous solutions, consider using co-solvents like DMSO or DMF, but be mindful of their potential reactivity under certain conditions.[10] |
Experimental Protocols
Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and thermal stability profile of this compound.
Methodology:
-
Accurately weigh 0.5–1.0 mg of the sample into an alumina or platinum TGA pan.[3]
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).[3]
-
Maintain a constant flow of an inert gas, such as nitrogen, over the sample during the analysis (e.g., 20 mL/min).[3]
-
Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.
Protocol 2: Forced Degradation Study (Hydrolytic Stability)
Objective: To evaluate the stability of the compound under acidic and basic conditions.[10]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Condition:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[10]
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase for analysis.
-
-
Basic Condition:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Follow the same incubation and sampling procedure as for the acidic condition, neutralizing the samples with 0.1 M hydrochloric acid before analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Data Summary Tables
As specific experimental data for this compound is not publicly available, the following tables are illustrative examples of how to present such data.
Table 1: Illustrative Thermal Analysis Data
| Parameter | Value |
| TGA Onset of Decomposition (Tonset) | ~ 210 °C |
| TGA Temperature at 5% Mass Loss (Td5%) | ~ 225 °C |
| DSC Melting Point (Tm) | ~ 185 °C |
| DSC Decomposition Exotherm (Tdecomp) | ~ 230 °C |
Table 2: Illustrative Forced Degradation Results (% Degradation)
| Condition | Time (hours) | % Degradation | Major Degradants Observed |
| 0.1 M HCl (60 °C) | 24 | < 5% | Minor peak corresponding to the amide intermediate. |
| 0.1 M NaOH (60 °C) | 24 | ~ 15% | Major peak corresponding to the carboxylic acid. |
| 3% H2O2 (RT) | 24 | < 2% | Not significant. |
Visualizations
Caption: Workflow for assessing the stability of a chemical compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during the synthesis and scale-up of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile. The information is curated to assist researchers in optimizing their experimental protocols and ensuring a safe and efficient production process.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step sequence involving the preparation of two key intermediates, 3-ethynylbenzonitrile and 3-azidobenzonitrile, followed by their copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1][2]
References
Technical Support Center: Spectroscopic Analysis of Triazole Tautomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the spectroscopic analysis of triazole tautomers.
Frequently Asked Questions (FAQs)
Q1: What are triazole tautomers and why are they important?
A1: Prototropic tautomerism in triazoles refers to the migration of a proton between the different nitrogen atoms of the heterocyclic ring.[1] For example, 1,2,4-triazole can exist in 1H, 2H, and 4H tautomeric forms.[1] These different forms are distinct chemical entities with unique physicochemical properties, such as dipole moment, acidity, basicity, and hydrogen bonding capabilities.[2] Consequently, the predominant tautomeric form can significantly influence a molecule's biological activity, reactivity, and material properties.[2] A thorough understanding of the tautomeric landscape is crucial for the rational design of drugs and functional materials.[2][3]
Q2: What makes the spectroscopic analysis of triazole tautomers so challenging?
A2: The primary difficulty arises from the rapid interconversion between tautomers in solution, a process known as prototropic exchange.[3][4] This rapid exchange often occurs on a timescale faster than that of many spectroscopic techniques, such as NMR, leading to time-averaged signals that represent a weighted average of the contributing tautomers rather than distinct signals for each form.[3] The tautomeric equilibrium is also highly sensitive to environmental factors including the solvent, temperature, and pH, which can alter the relative populations of the tautomers.[5][6]
Q3: Which spectroscopic techniques are most effective for identifying and characterizing triazole tautomers?
A3: A multi-technique approach is typically required for unambiguous characterization.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[5] Techniques like ¹H, ¹³C, and ¹⁵N NMR can provide detailed structural information.[7][8]
-
Infrared (IR) Spectroscopy is particularly useful for identifying functional groups and distinguishing tautomers in the solid state by observing characteristic vibrations like N-H stretching.[5][9]
-
UV-Vis Spectroscopy , combined with computational modeling, can help differentiate tautomers in solution, as different forms exhibit distinct electronic transitions.[7][10][11]
-
X-ray Crystallography provides definitive structural information in the solid state, including the precise location of protons, thereby unambiguously identifying the tautomeric form present in the crystal.[5]
-
Mass Spectrometry is generally less effective for distinguishing tautomers as they have the same mass. However, fragmentation patterns can sometimes provide clues.[3][12]
Q4: How does the choice of solvent affect the analysis of triazole tautomers?
A4: The solvent plays a critical role as it can significantly influence the tautomeric equilibrium.[5] Polar solvents can stabilize more polar tautomers through hydrogen bonding and other intermolecular interactions.[2][6] For example, a low content of 2H-1,2,4-triazole (~5%) may be present in a highly polar solvent.[3] Therefore, it is essential to perform spectroscopic analyses in various solvents of differing polarity to fully understand the tautomeric behavior.
Q5: What is the role of computational chemistry in studying triazole tautomers?
A5: Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities and energies of different tautomers in both the gas phase and in solution.[2][10] By calculating theoretical spectroscopic data (e.g., NMR chemical shifts, UV-Vis absorption maxima) for each possible tautomer, researchers can compare these predictions with experimental data to aid in signal assignment and determine the predominant tautomeric form.[5][7][10]
Troubleshooting Guides
NMR Spectroscopy
Q: My ¹H NMR spectrum shows very broad or coalesced signals for the triazole ring protons. What does this mean and how can I resolve them?
A: This is a classic sign of chemical exchange occurring at a rate that is intermediate on the NMR timescale. The broad signals indicate that the proton is rapidly moving between different nitrogen atoms of the triazole ring.
-
Troubleshooting Steps:
-
Low-Temperature NMR: Decreasing the temperature of the NMR experiment can slow down the rate of proton exchange.[13] If the exchange is slowed sufficiently, you may be able to "freeze out" the individual tautomers, resulting in sharp, distinct signals for each form. In hexamethylphosphoramide (HMPT), for instance, distinct C-H peaks for 1,2,4-triazole are observed at temperatures below 0°C.[13]
-
Solvent Change: Switch to a less polar or aprotic solvent to potentially slow down proton exchange that may be solvent-mediated.
-
2D NMR: Techniques like ¹H-¹⁵N HSQC or HMBC can be very informative, as the nitrogen atoms are directly involved in the tautomerism, and their chemical shifts are highly sensitive to the proton's location.[8]
-
Q: I see multiple sets of signals in my ¹H and ¹³C NMR spectra. How can I confidently assign these signals to the correct tautomers?
A: Observing multiple sets of signals indicates that the tautomer interconversion is slow on the NMR timescale, and you are seeing a mixture of forms.
-
Troubleshooting Steps:
-
Computational Correlation: This is the most powerful approach. Use DFT calculations to predict the ¹H and ¹³C NMR chemical shifts for all possible tautomers.[4][5] Compare the calculated shifts with your experimental data. The set of calculated values that best matches an experimental set allows for confident assignment.[4][14]
-
2D NMR Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons or nitrogens they are attached to, helping to build structural fragments for each tautomer.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons (or nitrogens) over two to three bonds. This is crucial for establishing long-range connectivity and piecing together the structure of each tautomer.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity of protons, which can help differentiate between isomers, especially when substituents are present.
-
IR Spectroscopy
Q: My IR spectrum has many overlapping bands. How can I use it to identify the dominant tautomer?
A: While the full IR spectrum can be complex, focusing on specific regions and "marker bands" can provide clear evidence for tautomeric forms, especially in the solid state.[15]
-
Troubleshooting Steps:
-
Analyze the N-H Stretching Region (3500-3100 cm⁻¹): The number, position, and shape of N-H stretching bands can indicate the hydrogen bonding environment and the specific N-H bonds present in the dominant tautomer.[5]
-
Look for Thione/Thiol Bands (if applicable): For mercapto-substituted triazoles, the presence of a C=S absorption band (around 1300-1325 cm⁻¹) is characteristic of the thione tautomer, while an S-H band (around 2550-2600 cm⁻¹) indicates the thiol form.[9]
-
Identify Ring "Marker Bands": Specific vibrational modes of the triazole ring can serve as fingerprints for different tautomeric forms.[15] These are often found in the fingerprint region (below 1600 cm⁻¹).[5] Comparison with computationally predicted vibrational spectra can be extremely helpful in assigning these bands.[15]
-
UV-Vis Spectroscopy
Q: Can I use UV-Vis spectroscopy to determine the tautomer ratio in solution?
A: Yes, but this method is most effective when combined with computational chemistry. Different tautomers have distinct electronic structures and will therefore exhibit different absorption maxima (λ_max).
-
Troubleshooting Steps:
-
Acquire Experimental Spectrum: Record the UV-Vis spectrum of your triazole derivative in the solvent of interest.
-
Simulate Spectra for All Tautomers: Use computational methods (like TD-DFT) to calculate the theoretical UV-Vis spectra for each possible tautomer.[7][10]
-
Compare and Deconvolute: Compare the experimental spectrum with the simulated spectra.[11] The experimental spectrum should appear as a weighted sum of the spectra of the individual tautomers present in the equilibrium.[7][10] By fitting the calculated spectra to the experimental curve, you can estimate the relative populations of each tautomer.
-
Quantitative Data Summary
The following tables provide reference spectroscopic data that can aid in the identification of triazole tautomers.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for 1,2,4-Triazole Tautomers.
| Tautomer | Nucleus | Chemical Shift (ppm) | Solvent | Reference |
| 1H-1,2,4-Triazole | C3-H | ~8.85 | HMPT | [13] |
| C5-H | ~7.92 | HMPT | [13] | |
| N1-H | ~15.25 | HMPT | [13] | |
| C3 | ~144.5 | Varies | [16],[17] | |
| C5 | ~144.5 | Varies | [16],[17] | |
| 4H-1,2,4-Triazole | C3-H / C5-H | Symmetric | Varies | [3] |
| N4-H | Varies | Varies | [3] | |
| C3 / C5 | Symmetric | Varies | [3] |
Note: Chemical shifts are highly dependent on substituent, solvent, and temperature. These values are illustrative.
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Differentiating Tautomers.
| Functional Group / Vibration | Tautomeric Form | Typical Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | All N-H Tautomers | 3500 - 3100 | [5] |
| C=S Stretch | Thione | 1325 - 1300 | [9] |
| S-H Stretch | Thiol | 2600 - 2550 | [9] |
| N=N Stretch | 1,2,4-Triazole Ring | 1570 - 1550 | [9] |
| C=N Stretch | 1,2,4-Triazole Ring | 1640 - 1560 | [9] |
Experimental Protocols
Protocol: ¹H and ¹³C NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve approximately 5-10 mg of the triazole compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, HMPT) in a 5 mm NMR tube.[5] The choice of solvent is critical as it can influence the equilibrium.[5]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically 400 MHz or higher for protons.[5]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.[5]
-
If exchange broadening is observed, repeat the experiment at a lower temperature (e.g., 0°C, -10°C, -34°C) to attempt to resolve the tautomers.[13]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).[5]
-
-
Data Analysis:
-
Compare the observed chemical shifts with those predicted by DFT calculations for each potential tautomer to assign signals.[5]
-
If distinct signals for each tautomer are resolved in the ¹H NMR spectrum, use the integration of non-exchangeable protons (e.g., C-H) to determine the quantitative ratio of the tautomers in solution.[5]
-
Protocol: Solid-State IR Analysis of Tautomers
-
Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. ATR is often preferred for its simplicity and minimal sample preparation.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[5]
-
-
Data Analysis:
-
Carefully analyze the N-H stretching region (3500-3100 cm⁻¹).
-
Examine the fingerprint region (<1600 cm⁻¹) for characteristic ring stretching and deformation modes.[5]
-
Compare the experimental spectrum with computationally predicted spectra for each tautomer to aid in band assignment and identification of the dominant solid-state form.[15]
-
Visualizations
Caption: Prototropic tautomeric equilibria in 1,2,4- and 1,2,3-triazoles.
Caption: Integrated workflow for the analysis of triazole tautomerism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. dspace.ncl.res.in [dspace.ncl.res.in]
- 9. old.rrjournals.com [old.rrjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. 1,2,4-Triazole(288-88-0) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Enhancing the Biological Efficacy of Triazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with triazole derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to improving the efficacy of triazole derivatives through structural modification, formulation, and combination therapies.
Structure-Activity Relationship (SAR) and Chemical Modification
Q1: My lead triazole derivative shows low antifungal activity. What initial structural modifications should I consider?
A1: Initial modifications should focus on key pharmacophoric features known to influence antifungal potency. The core mechanism of action for antifungal triazoles is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is critical for ergosterol biosynthesis in the fungal cell membrane.[1][2] Efficacy is largely dictated by how well the molecule binds to this enzyme.
Consider the following modifications:
-
Side Chain Modification: The N-1 substituent of the triazole ring is crucial for activity. The presence of a 2,4-difluorophenyl group is a common feature in potent antifungal triazoles, as it interacts favorably with the enzyme's active site.[3]
-
Halogenation: Adding halogen atoms, particularly fluorine or chlorine, to the aromatic substituents can significantly enhance antimicrobial activity.[1][4] For example, derivatives with -NO2 and -CF3 groups have shown potent activity.[4]
-
Hydrophobic Moieties: Introducing di-hydrophobic fragments on linked heterocyclic rings (like a 1,3,5-triazine) has been shown to be essential for antifungal activity.[5]
-
Molecular Hybridization: A strategy of combining two different active fragments into one molecule can improve binding affinity and the spectrum of activity.[1] For instance, creating hybrids of triazoles with other pharmacologically active scaffolds like quinolinone, chalcone, or norfloxacin has shown promise.[6][7][8]
Q2: How does modifying the core triazole ring (1,2,3-triazole vs. 1,2,4-triazole) impact biological activity?
A2: Both 1,2,3-triazole and 1,2,4-triazole isomers are used extensively in medicinal chemistry.[2][9] The 1,2,4-triazole moiety is a core feature of many clinically successful antifungal drugs like fluconazole and itraconazole.[4][10] The key is that the triazole ring itself, particularly one of its nitrogen atoms (N-4 for 1,2,4-triazoles), coordinates with the heme iron atom in the active site of the target enzyme, CYP51.[2][3] Structure-activity relationship studies suggest that the 1,2,4-triazole ring is often preferred for antifungal activity due to its optimal geometry for this interaction. However, 1,2,3-triazole derivatives have also been developed as potent antimicrobial and anticancer agents.[7][11] The choice of isomer often depends on the specific synthetic route and the desired orientation of substituents for interaction with the biological target.[9]
Formulation and Delivery Strategies
Q3: My triazole derivative has excellent in vitro activity but poor aqueous solubility, leading to low in vivo efficacy. How can I improve its bioavailability?
A3: Poor aqueous solubility is a common challenge for complex organic molecules like many triazole derivatives and a primary reason for low oral bioavailability.[12][13] Several formulation strategies can be employed to overcome this:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[12][14]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymeric carrier in an amorphous (non-crystalline) state can prevent crystallization and improve dissolution.[12]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state within the gastrointestinal tract.[12][13]
-
Nanoparticle Formulations: Encapsulating the compound in polymeric nanoparticles (e.g., PLGA) or creating nanocrystals are highly effective methods to increase solubility and bioavailability.[12][15]
-
Salt Formation: If your compound has ionizable functional groups, forming a salt can significantly improve solubility.[12][14]
-
Prodrug Approach: Synthesizing a more soluble prodrug that converts to the active compound in vivo is another effective strategy.[12][14]
Q4: When should I choose a nanoparticle-based delivery system over other formulation methods?
A4: Nanoparticle formulations are particularly advantageous when a significant increase in bioavailability is needed and when other methods like simple salt formation are not feasible or effective.[12] Consider nanoparticles when:
-
The compound is extremely hydrophobic (BCS Class II or IV).[13]
-
You need to control the release profile of the drug (sustained release).
-
You are aiming for targeted delivery to specific tissues.
-
The compound is susceptible to degradation in the GI tract, and encapsulation can offer protection.[15]
However, developing a nanoformulation can be more complex and costly than other methods.[12] A decision framework should evaluate the drug's properties, the stage of development, and manufacturing considerations.[13]
Combination Therapies
Q5: I am observing the development of resistance to my triazole compound. Can combination therapy help?
A5: Yes, combination therapy is a key strategy to enhance efficacy, reduce the effective dose of each drug (thereby lowering toxicity), and overcome or prevent the development of drug resistance.[16][17] The rationale is to target different cellular pathways simultaneously, making it more difficult for the pathogen to develop resistance.
Q6: What classes of drugs are known to have synergistic effects with triazoles?
A6: Several classes of drugs have demonstrated synergistic or additive effects with triazoles against fungal pathogens:
-
Other Antifungals: Combining triazoles with antifungals that have different mechanisms of action is a common approach. For example, combinations of terbinafine (a squalene epoxidase inhibitor) with itraconazole or voriconazole have shown potent synergistic and fungicidal activity against Aspergillus species.[18] Similarly, combinations with polyenes like amphotericin B can be effective.[16][18]
-
Non-Antifungal Drugs: Pharmaceuticals approved for other uses can also act as synergists. These compounds may work by disrupting fungal cell processes or inhibiting resistance mechanisms like drug efflux pumps.[17]
The interaction can be classified as synergistic (Fractional Inhibitory Concentration Index [FICI] ≤ 0.5), additive/indifferent (FICI > 0.5 to 4), or antagonistic (FICI > 4).[17] It is crucial to experimentally determine the nature of the interaction.
Section 2: Troubleshooting Guides
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the fungal inoculum is prepared from a fresh culture and standardized accurately. Use a spectrophotometer to adjust the inoculum to the correct turbidity (e.g., 0.09-0.13 OD at 530 nm) to get a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[19] |
| Compound Solubility | The compound may be precipitating out of the test medium (e.g., RPMI-1640). Ensure the stock solution in DMSO is fully dissolved before serial dilution. The final DMSO concentration should be kept low (≤1%) to avoid affecting fungal growth.[19] |
| Incubation Time/Temp | Adhere strictly to the recommended incubation times and temperatures as specified by CLSI protocols (e.g., 35°C for 24-48h for Candida and Aspergillus).[19] Reading MICs too early or too late can lead to inaccurate results. |
| Endpoint Reading | The MIC endpoint for azoles is typically defined as the lowest concentration that produces a significant reduction in growth (e.g., ≥80% inhibition) compared to the drug-free control, not necessarily complete inhibition.[20] Use a spectrophotometer for an objective reading if visual inspection is difficult. |
Issue 2: Promising lead compound is cytotoxic to mammalian cells.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The compound may be inhibiting mammalian cytochrome P450 enzymes in addition to the fungal target. Triazoles are known to have potential off-target effects and drug-drug interactions.[10] |
| SAR for Toxicity | Perform a structure-activity relationship (SAR) study focused on cytotoxicity. Systematically modify different parts of the molecule to identify the structural features responsible for toxicity. Sometimes, minor changes can dissociate antifungal activity from cytotoxicity.[21] |
| Molecular Hybridization | Creating hybrid molecules by linking the triazole to moieties known for low toxicity could be a viable strategy.[6][8] |
| Formulation Strategy | Consider targeted delivery systems (e.g., antibody-drug conjugates or targeted nanoparticles) to direct the compound to fungal cells and reduce exposure to healthy host cells. |
Section 3: Data Presentation
Table 1: Comparative Antifungal Activity (MIC) of Novel Triazole Derivatives
This table summarizes Minimum Inhibitory Concentration (MIC) data for representative novel triazole derivatives compared to the standard drug Fluconazole (FCZ). Data is compiled from multiple studies to illustrate the potential for enhanced efficacy.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Drug (FCZ) MIC (µg/mL) | Citation |
| Compound 7b | C. albicans (FCZ-Resistant) | 0.063 - 1 | > 64 | [4] |
| Compound 7e | C. albicans (FCZ-Resistant) | 0.063 - 1 | > 64 | [4] |
| Compound A1 | C. albicans (FCZ-Resistant 901) | 1.0 | > 256.0 | [22] |
| Compound A15 | C. auris (FCZ-Resistant 918) | 32.0 | > 256.0 | [22] |
| PC945 | A. fumigatus (Azole-Resistant) | 0.047 - 11.72 µM | - | [21] |
| Compound 8 | T. rubrum CCT 5506 | < 50 | Similar to FCZ | [19] |
| SCH 56592 | C. albicans (MIC90) | 2.0 | > 64 | [20] |
| SCH 56592 | C. neoformans (MIC90) | 0.125 | 8.0 | [20] |
Note: MIC values can vary based on specific strains and testing conditions. This table is for illustrative purposes.
Section 4: Key Experimental Protocols
Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility (MIC Determination)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3/M38-A2 guidelines.[19][22]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a triazole derivative against a fungal strain.
Materials:
-
Test compound (dissolved in DMSO)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans ATCC 10231, Aspergillus fumigatus ATCC 16913)
-
Sterile saline, sterile water, DMSO
-
Spectrophotometer (530 nm)
-
Incubator (35°C)
-
Positive control antifungal (e.g., Fluconazole)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial 2-fold dilutions in RPMI-1640 medium in a 96-well plate to achieve final concentrations ranging, for example, from 0.03 to 64 µg/mL. The final volume in each well should be 100 µL.
-
Inoculum Preparation:
-
Subculture the fungal strain on appropriate agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest fungal cells/spores and suspend them in sterile saline.
-
Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (for yeast) or by counting spores with a hemocytometer. This suspension is then diluted in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL (for yeast) or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL (for molds).[19]
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound. This brings the final volume to 200 µL and halves the drug concentration to the desired final range.
-
Controls:
-
Growth Control: A well containing 100 µL of RPMI and 100 µL of the inoculum (no drug).
-
Sterility Control: A well containing 200 µL of RPMI only (no drug, no inoculum).
-
Positive Control: A row of wells with a known antifungal like Fluconazole.
-
-
Incubation: Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp., 48-72 hours for Aspergillus spp., and up to 96 hours for slow-growing species like T. rubrum.[19]
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a prominent decrease in turbidity (for azoles, typically ≥80% inhibition) compared to the growth control well.[20] This can be determined visually or by reading the optical density with a microplate reader.
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To assess the interaction (synergistic, additive, or antagonistic) between a triazole derivative and another antimicrobial agent.
Materials:
-
Same as Protocol 1, plus a second antimicrobial agent (Drug B).
Procedure:
-
Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of your triazole derivative (Drug A). Along the y-axis, prepare serial dilutions of the second agent (Drug B).
-
Combination Preparation: Fill the wells with 50 µL of Drug A at 4x the final desired concentration. Then add 50 µL of Drug B at 4x the final desired concentration. This creates a matrix of combination concentrations.
-
Inoculation: Add 100 µL of the standardized fungal inoculum (prepared as in Protocol 1) to each well. The final volume is 200 µL.
-
Controls: Include wells for the MIC of Drug A alone and Drug B alone, as well as growth and sterility controls.
-
Incubation & Reading: Incubate the plate and read the MIC for each drug in the combination wells.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) for each well that shows inhibition:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[17]
-
Section 5: Visualizations
Caption: Workflow for optimizing a lead triazole derivative.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 10. longdom.org [longdom.org]
- 11. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2014118753A1 - Triazole formulations - Google Patents [patents.google.com]
- 16. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. New thymol-derived triazole exhibits promising activity against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1H- and 2H-1,2,3-Triazole Benzonitrile Isomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, and biological activities of 1H- and 2H-1,2,3-triazole benzonitrile isomers, providing essential data for researchers in medicinal chemistry and drug discovery.
The 1,2,3-triazole moiety is a cornerstone in the development of novel therapeutic agents, valued for its chemical stability and its role as a bioisostere for various functional groups.[1] The isomeric forms of this heterocycle, particularly the 1H- and 2H-substituted isomers, can exhibit distinct physicochemical and biological properties, influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of 1H- and 2H-1,2,3-triazole benzonitrile isomers, offering a valuable resource for scientists engaged in the design and synthesis of new drug candidates. While extensive research exists for 1,2,3-triazole derivatives, a direct comparative study of the benzonitrile isomers is less common. This guide consolidates available data and provides context based on the general characteristics of the parent triazole isomers.
Physicochemical Properties: A Tale of Two Isomers
The position of the substituent on the 1,2,3-triazole ring significantly impacts the molecule's electronic distribution, dipole moment, and stability. Generally, the 2H-1,2,3-triazole tautomer is considered the more stable form in aqueous solution.[2] This inherent stability can translate to differences in solubility, crystal packing, and interaction with biological targets.
| Property | 1H-1,2,3-Triazole (Parent Ring) | 2H-1,2,3-Triazole (Parent Ring) | 3-(4-((...)-1H-1,2,3-triazol-1-yl)benzonitrile derivative (8j) |
| Melting Point (°C) | 23-25[2] | Data not available for parent | 97-98 |
| Boiling Point (°C) | 203[2] | Data not available for parent | Data not available |
| Solubility in water | Highly soluble[2] | Expected to be soluble | Data not available |
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the 1H and 2H isomers. The chemical shifts of the triazole ring protons and carbons are sensitive to the position of the substituent.
In the 1H NMR spectra of 1,4-disubstituted 1H-1,2,3-triazoles, a characteristic singlet for the triazole proton typically appears in the range of δ 8.59–8.08 ppm.[3] For 2-aryl-2H-1,2,3-triazoles, the two protons of the triazole ring appear as a singlet at approximately 7.83 ppm.
| Spectroscopic Data | 1H-1,2,3-Triazole Benzonitrile Derivatives | 2-Aryl-2H-1,2,3-Triazole Derivatives |
| 1H NMR (Triazole H, ppm) | ~ 8.08 - 8.59 (singlet)[3] | ~ 7.83 (singlet for C4-H and C5-H) |
| 13C NMR (Triazole C, ppm) | Data for specific derivatives available | C4 and C5 are equivalent, appearing as a single signal around 134.9 ppm |
Synthesis of 1H- and 2H-1,2,3-Triazole Benzonitrile Isomers
The synthesis of 1,2,3-triazole derivatives is most famously achieved through the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[4] The copper-catalyzed version of this reaction (CuAAC), a cornerstone of "click chemistry," predominantly yields the 1,4-disubstituted 1H-isomer.[5]
General Synthetic Workflow for 1,4-Disubstituted 1H-1,2,3-Triazoles
Synthesis of 2-Aryl-2H-1,2,3-Triazoles
The synthesis of 2-substituted 1,2,3-triazoles is less straightforward and often results in a mixture of isomers.[6] Methods for the regioselective synthesis of 2-aryl-1,2,3-triazoles include the cyclization of glyoxal arylosazones and arylation of the parent 1,2,3-triazole.
Biological Activity: A Comparative Look at Anticancer Potential
Both 1H- and 2H-1,2,3-triazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[7][8] The specific orientation of the benzonitrile substituent can significantly influence the molecule's ability to interact with biological targets.
A series of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized and evaluated as PD-1/PD-L1 inhibitors. Several of these compounds exhibited potent inhibitory activity, with IC50 values in the low micromolar range. For instance, compound 7 in the study showed an IC50 of 8.52 μM.
| Compound Type | Biological Target/Activity | IC50 / Activity |
| 1H-1,2,3-Triazole Benzonitrile Derivatives | PD-1/PD-L1 Inhibition | 8.52 μM (for a specific derivative) |
| Various 1,2,3-Triazole Derivatives | Anticancer (various cell lines) | Moderate activity observed[5][7] |
| Andrographolide-1,2,3-triazole derivatives | Antiproliferative (PANC-1 cells) | IC50 ranging from 1.8 µM to 3.0 µM[9] |
Experimental Protocols
General Procedure for the Synthesis of 1,4-Disubstituted 1H-1,2,3-Triazoles via Click Chemistry
To a solution of the terminal alkyne (1.0 eq) and the organic azide (e.g., 3-azidobenzonitrile) (1.0 eq) in a 1:1 mixture of t-butanol and water, sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.01 eq) are added. The reaction mixture is stirred at room temperature for 8-12 hours. Upon completion, the reaction is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[5]
MTT Assay for Cytotoxicity Evaluation
The antiproliferative activity of the synthesized compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Conclusion
The choice between 1H- and 2H-1,2,3-triazole benzonitrile isomers in drug design presents a strategic decision. The 1H-isomers are more readily accessible through established synthetic routes like the CuAAC reaction. The available literature demonstrates their potential in developing potent inhibitors for specific biological targets. While direct comparative data for the 2H-benzonitrile isomers is sparse, the general properties of 2-substituted 1,2,3-triazoles suggest they may offer different solubility and metabolic stability profiles. Further research into the synthesis and biological evaluation of 2H-1,2,3-triazole benzonitrile isomers is warranted to fully explore their therapeutic potential and to enable a more direct comparison with their 1H counterparts. This guide serves as a foundational resource to inform such future investigations.
References
- 1. isres.org [isres.org]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-(2H-1,2,3-Triazol-4-yl)benzonitrile Against Known PD-1/PD-L1 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel small molecule inhibitor, 3-(2H-1,2,3-Triazol-4-yl)benzonitrile, against established PD-1/PD-L1 antagonists. The objective is to benchmark its performance and potential as a therapeutic agent by examining key experimental data related to its inhibitory activity and binding affinity. The data presented herein is synthesized from publicly available information and standardized experimental protocols.
Introduction to PD-1/PD-L1 Inhibition
The Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1), are crucial components of an immune checkpoint pathway that cancer cells often exploit to evade the host immune system. The binding of PD-L1, frequently overexpressed on tumor cells, to the PD-1 receptor on activated T-cells, delivers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity. The therapeutic blockade of this interaction has emerged as a groundbreaking approach in cancer immunotherapy, with several monoclonal antibodies, such as Pembrolizumab and Nivolumab, gaining FDA approval and demonstrating significant clinical success.
Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction represent a promising alternative to antibody-based therapies, potentially offering advantages in terms of oral bioavailability, shorter half-life, and improved tumor penetration. This guide focuses on situating the novel compound, this compound, within the current landscape of PD-1/PD-L1 antagonists.
Comparative Performance Data
The following tables summarize the in vitro performance of this compound in comparison to the well-established monoclonal antibody antagonist, Pembrolizumab, and another representative small molecule inhibitor, CA-170.
Table 1: In Vitro Inhibitory Activity (HTRF Assay)
| Compound/Antibody | Target | IC50 (nM) | Assay Description |
| This compound | PD-1/PD-L1 Interaction | Data Not Available | Homogeneous Time-Resolved Fluorescence (HTRF) assay measuring the disruption of recombinant human PD-1 and PD-L1 binding. |
| Pembrolizumab | PD-1 | 0.1 - 2.0 | HTRF assay measuring the disruption of recombinant human PD-1 and PD-L1 binding. |
| CA-170 (AUPM170) | PD-L1/VISTA | 1.5 (for PD-L1) | HTRF assay measuring the disruption of recombinant human PD-1 and PD-L1 binding. |
Table 2: Binding Affinity (SPR)
| Compound/Antibody | Target | Binding Affinity (K D ) (nM) | Assay Description |
| This compound | PD-L1 | Data Not Available | Surface Plasmon Resonance (SPR) measuring the binding kinetics of the compound to immobilized human PD-L1. |
| Pembrolizumab | PD-1 | ~0.02 | SPR measuring the binding kinetics to human PD-1. |
| Small Molecule Inhibitors (BMS series) | PD-L1 | 1.8 - 5.3 | SPR measuring the binding kinetics to human PD-L1. |
Note: As of the latest literature review, specific experimental data for this compound is not publicly available. The tables are structured to accommodate future data for direct comparison against known standards.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a standard experimental workflow for screening inhibitors.
Caption: PD-1/PD-L1 immune checkpoint signaling cascade.
Caption: A typical drug discovery workflow for PD-1/PD-L1 inhibitors.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug discovery. Below are the detailed methodologies for the key experiments cited.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to quantify the disruption of the PD-1/PD-L1 protein-protein interaction in a high-throughput format.
-
Objective: To determine the IC50 value of an inhibitor.
-
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with His).
-
Recombinant human PD-L1 protein (e.g., tagged with Fc).
-
Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate).
-
Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compounds (serially diluted).
-
384-well low-volume microplates.
-
-
Procedure:
-
Add 2 µL of serially diluted test compound to the wells.
-
Add 2 µL of a solution containing the His-tagged PD-1 and the anti-His donor antibody.
-
Add 2 µL of a solution containing the Fc-tagged PD-L1 and the anti-Fc acceptor antibody.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.
-
Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using non-linear regression.
-
Surface Plasmon Resonance (SPR)
SPR is employed to measure the real-time binding kinetics and determine the affinity (K D ) of an inhibitor to its target protein.
-
Objective: To determine the association rate (k a ), dissociation rate (k d ), and equilibrium dissociation constant (K D ).
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant human PD-L1 protein.
-
Amine coupling kit (EDC, NHS).
-
Running buffer (e.g., HBS-EP+).
-
Test compounds (serially diluted).
-
-
Procedure:
-
Immobilize the recombinant human PD-L1 onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate for a defined period (association phase).
-
Switch to injecting only the running buffer to monitor the release of the compound from the surface (dissociation phase).
-
After each cycle, regenerate the sensor surface using a mild acidic or basic solution to remove any remaining bound compound.
-
Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate k a , k d , and K D (K D = k d / k a ).
-
Cell-Based Reporter Gene Assay
This assay measures the functional effect of an inhibitor on the PD-1/PD-L1 pathway in a cellular context.
-
Objective: To quantify the ability of an inhibitor to restore T-cell signaling that is suppressed by PD-1 activation.
-
Materials:
-
"Effector" cells: A T-cell line (e.g., Jurkat) engineered to express human PD-1 and a reporter gene (e.g., Luciferase) under the control of an NFAT response element.
-
"Target" cells: An antigen-presenting cell line (e.g., Raji) engineered to express human PD-L1 and a T-cell receptor (TCR) ligand.
-
Cell culture medium and supplements.
-
Test compounds (serially diluted).
-
Luciferase substrate.
-
-
Procedure:
-
Co-culture the PD-1 effector cells and the PD-L1 target cells at a defined ratio in a 96-well plate.
-
Add serially diluted test compounds to the co-culture.
-
Incubate the plate for a period sufficient to allow for T-cell activation and reporter gene expression (e.g., 6-24 hours).
-
Add the luciferase substrate to the wells and measure the resulting luminescence using a plate reader.
-
The signal intensity correlates with the restoration of T-cell activation due to the inhibition of the PD-1/PD-L1 interaction.
-
Plot the luminescence signal against the compound concentration to determine the EC50 value.
-
Conclusion
While direct experimental data for this compound remains to be published, this guide establishes a framework for its evaluation. By employing standardized assays such as HTRF, SPR, and cell-based functional screens, its inhibitory potency, binding kinetics, and cellular activity can be rigorously benchmarked against established therapeutics like Pembrolizumab and other clinical-stage small molecules. The successful development of this and other small molecule inhibitors hinges on demonstrating comparable or superior activity profiles, alongside favorable pharmacokinetic and safety properties, to provide a viable and potentially more accessible alternative to current antibody-based immunotherapies.
Quantitative structure-activity relationship (QSAR) studies of triazole analogs
The following guide provides a comparative analysis of different Quantitative Structure-Activity Relationship (QSAR) studies performed on triazole analogs. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively assess the performance and methodologies of various QSAR models applied to this important class of compounds. Triazole derivatives are known for a wide range of biological activities, including antifungal, anticancer, and enzyme inhibition properties.[1][2]
General Workflow of a QSAR Study
A typical QSAR study follows a structured workflow, beginning with the selection of a dataset of molecules with known biological activities and culminating in a predictive model that can be used to design new, more potent analogs. This process involves descriptor calculation, data splitting, model building, and rigorous validation.
References
Comparative evaluation of different synthetic pathways to 3-(2H-1,2,3-Triazol-4-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of various synthetic pathways for 3-(2H-1,2,3-triazol-4-yl)benzonitrile, a molecule of significant interest in medicinal chemistry and materials science. The comparison focuses on key performance indicators such as reaction yield, conditions, and regioselectivity, supported by experimental data from the literature. Detailed experimental protocols for prominent synthetic routes are also provided to facilitate replication and further development.
At a Glance: Comparison of Synthetic Pathways
The synthesis of this compound and its regioisomers primarily revolves around the versatile 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The choice of catalyst and reaction conditions dictates the regiochemical outcome, yielding either the 1,4-disubstituted (via copper catalysis) or the 1,5-disubstituted (via ruthenium catalysis) triazole ring. A thermal, uncatalyzed approach is also possible but often results in a mixture of regioisomers.
| Synthetic Pathway | Key Reagents | Catalyst | Regioselectivity | Yield (%) | Reaction Time | Temperature (°C) |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 3-Azidobenzonitrile, Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | 1,4-disubstituted | High (not specified for exact product) | 8 h | Room Temperature |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Phenylazide, 4-Ethynylbenzonitrile | [Cp*RuCl]₄ | 1,5-disubstituted | 74 | 20 min | 110 |
| Thermal Huisgen Cycloaddition | Azide, Alkyne | None | Mixture of 1,4- and 1,5-isomers | Variable | 18 h | 98 |
Visualizing the Synthetic Approaches
The following diagram illustrates the decision-making process and outcomes of the different synthetic strategies for obtaining substituted 1,2,3-triazole benzonitriles.
Caption: A flowchart comparing catalytic and thermal cycloaddition pathways.
Experimental Protocols
Pathway 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for a 1,4-Disubstituted Triazole Derivative
This protocol describes the synthesis of a derivative, tert-Butyl-4-(2-((1-(3-cyanophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-4-((2-methylbiphenyl-3-yl)methoxy)benzyl)piperazine-1-carboxylate, which features the 1-(3-cyanophenyl)-1H-1,2,3-triazole core. This "click chemistry" approach is known for its high efficiency and regioselectivity.[1]
Materials:
-
Compound 4 (a precursor containing a terminal alkyne) (1.0 g, 1.9 mmol)
-
3-Azidobenzonitrile (0.27 g, 1.9 mmol)
-
tert-Butanol/water (1:1) (10 mL)
-
CuSO₄·5H₂O (1 mol %) (0.09 g, 0.38 mmol)
-
Sodium ascorbate (5 mol %) (0.05 g, 0.38 mmol)
Procedure:
-
To a stirred solution of compound 4 and 3-azidobenzonitrile in a t-butanol/water mixture, add CuSO₄·5H₂O and sodium ascorbate.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, remove the butanol under reduced pressure.
-
The resulting crude product can be further purified by appropriate chromatographic techniques.
Pathway 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for a 1,5-Disubstituted Triazole
This method provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles. The following protocol is for the synthesis of 4-(1-Phenyl-1H-[1][2][3]-triazol-5-yl)benzonitrile, a regioisomer of the target compound.[4]
Materials:
-
Phenylazide (131 mg, 1.10 mmol)
-
4-Ethynylbenzonitrile (a regioisomeric precursor to 3-ethynylbenzonitrile)
-
[Cp*RuCl]₄ (27 mg, 0.1 mmol)
-
DMF (6 mL)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of phenylazide and 4-ethynylbenzonitrile in DMF, add [Cp*RuCl]₄.
-
Flush the reaction tube with nitrogen, cap it, and heat to 110 °C for 20 minutes.
-
After cooling, add ethyl acetate to the reaction mixture.
-
Purify the product by flash chromatography using an ethyl acetate/hexane (1/3) eluent to yield the desired product as a brown solid (74% yield).
Pathway 3: Thermal Huisgen 1,3-Dipolar Cycloaddition
The classical Huisgen cycloaddition involves the reaction of an azide with an alkyne at elevated temperatures without a catalyst. This method typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers.[3]
General Procedure:
-
An azide (e.g., 3-azidobenzonitrile) and a terminal alkyne (e.g., phenylacetylene) are dissolved in a suitable solvent.
-
The reaction mixture is heated at a high temperature (e.g., 98 °C) for an extended period (e.g., 18 hours).
-
After completion, the solvent is removed, and the resulting mixture of regioisomers is separated by chromatography.
Discussion of Pathways
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is highly favored for its exceptional regioselectivity, yielding exclusively the 1,4-disubstituted triazole. The reaction conditions are generally mild, proceeding at room temperature with high yields. This makes it a very attractive method for the synthesis of 3-(1-(substituted)-1H-1,2,3-triazol-4-yl)benzonitrile derivatives.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the ruthenium-catalyzed reaction selectively produces the 1,5-disubstituted regioisomer. This provides a complementary and powerful tool for accessing a different class of triazole isomers that are not accessible through copper catalysis. The reaction conditions are also relatively mild.
-
Thermal Huisgen Cycloaddition: While being the original method, the lack of regioselectivity is a significant drawback of the thermal approach, often leading to difficult-to-separate mixtures of 1,4- and 1,5-isomers. It requires higher temperatures and longer reaction times compared to the catalyzed versions. However, it avoids the use of metal catalysts, which can be advantageous in certain applications where metal contamination is a concern.
Conclusion
The choice of synthetic pathway to this compound and its derivatives is primarily dictated by the desired regiochemistry of the triazole ring. For the synthesis of the 1,4-disubstituted isomer, the copper-catalyzed "click" reaction (CuAAC) is the method of choice due to its high efficiency and selectivity. For the 1,5-disubstituted isomer, the ruthenium-catalyzed cycloaddition (RuAAC) is the preferred route. The thermal Huisgen cycloaddition, while fundamental, is less practical for targeted synthesis due to its lack of regiocontrol. The provided experimental protocols offer a starting point for researchers to synthesize these valuable compounds for further investigation in drug discovery and materials science.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of the Antimicrobial Spectrum of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antimicrobial spectrum of the novel synthetic compound 3-(2H-1,2,3-triazol-4-yl)benzonitrile against established standard antibiotics, including penicillin, ciprofloxacin, and tetracycline. Due to the novelty of this compound, publicly available quantitative data on its specific antimicrobial activity, such as Minimum Inhibitory Concentration (MIC) values, is currently limited. Research indicates that the compound exhibits promising antimicrobial activity against various bacterial and fungal strains, however, further detailed investigation is required to fully characterize its spectrum. This document, therefore, presents a qualitative comparison based on the known activities of the broader 1,2,3-triazole class of compounds and outlines the standard experimental protocols required to generate the necessary comparative data.
General Antimicrobial Spectrum Overview
Standard Antibiotics:
-
Penicillin: A beta-lactam antibiotic, penicillin is primarily effective against Gram-positive bacteria, such as Staphylococcus and Streptococcus species.[1][2][3] Its spectrum can be extended through chemical modification, but resistance is a significant issue.[1][2]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, ciprofloxacin is highly effective against a wide range of Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[4][5][6] It also demonstrates activity against some Gram-positive bacteria.[5]
-
Tetracycline: A broad-spectrum bacteriostatic antibiotic, tetracycline is active against a variety of Gram-positive and Gram-negative bacteria, as well as atypical organisms like Chlamydia and Mycoplasma.[7][8][9]
This compound and the 1,2,3-Triazole Class:
The 1,2,3-triazole scaffold is a prominent feature in many compounds developed for their diverse biological activities, including antimicrobial properties.[10] Studies on various derivatives have shown a broad range of activities against both bacteria and fungi. The specific antimicrobial profile of this compound is yet to be definitively established in the scientific literature. General findings for the 1,2,3-triazole class suggest potential for:
-
Broad-Spectrum Activity: Many 1,2,3-triazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.
-
Antifungal Activity: The triazole ring is a core component of several established antifungal drugs, and novel 1,2,3-triazole compounds have also shown promise in this area.
Quantitative Data Comparison
A direct quantitative comparison of the antimicrobial activity of this compound with standard antibiotics requires the determination of Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. As this data is not yet publicly available for this compound, the following table is presented as a template for future research.
| Microorganism | This compound MIC (µg/mL) | Penicillin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Gram-positive Bacteria | ||||
| Staphylococcus aureus | Data not available | |||
| Streptococcus pneumoniae | Data not available | |||
| Enterococcus faecalis | Data not available | |||
| Gram-negative Bacteria | ||||
| Escherichia coli | Data not available | |||
| Pseudomonas aeruginosa | Data not available | |||
| Klebsiella pneumoniae | Data not available | |||
| Fungi | ||||
| Candida albicans | Data not available | |||
| Aspergillus fumigatus | Data not available |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is a crucial step in evaluating its antimicrobial spectrum.
Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
-
Standard Antibiotics: Penicillin, ciprofloxacin, and tetracycline as positive controls.
-
Microbial Strains: Standardized cultures of test bacteria and fungi (e.g., from ATCC).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Experimental Procedure:
-
Serial Dilution: A two-fold serial dilution of the test compound and standard antibiotics is performed in the 96-well plates using the appropriate growth medium. This creates a range of concentrations to be tested.
-
Inoculum Preparation: Microbial cultures are grown to a specific density (typically 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Experimental Workflow
Caption: Workflow for MIC Determination.
Signaling Pathways and Logical Relationships
To understand the potential mechanism of action of novel triazole compounds, it is helpful to visualize the general targets of existing antibiotics. The following diagram illustrates the cellular processes targeted by the standard antibiotics discussed.
Caption: Targets of Standard Antibiotics.
References
- 1. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives [mdpi.com]
- 10. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile Derivatives in Molecular Docking Simulations against Key Biological Targets
For Immediate Release
[City, State] – [Date] – A comprehensive review of molecular docking simulations reveals the significant potential of 3-(2H-1,2,3-triazol-4-yl)benzonitrile derivatives as potent inhibitors of key biological targets in cancer therapy, specifically Tankyrase and the PD-1/PD-L1 immune checkpoint pathway. This guide provides a comparative analysis of the performance of these derivatives, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
The this compound scaffold has emerged as a promising framework in medicinal chemistry due to its versatile nature, allowing for structural modifications that enhance binding affinity and selectivity for various biological macromolecules.[1] The triazole moiety is particularly effective in forming hydrogen bonds, a critical interaction for potent enzyme inhibition.[1]
Targeting the WNT/β-catenin Signaling Pathway: Tankyrase Inhibition
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the WNT/β-catenin signaling pathway.[2][3][4] Dysregulation of this pathway is implicated in various cancers. The 1,2,4-triazole scaffold has been identified as a potent inhibitor of Tankyrase.[5]
A structure-guided hybridization approach has led to the development of highly potent Tankyrase inhibitors. For instance, inhibitor 16 , which incorporates a 1,2,4-triazole moiety, demonstrates impressive biochemical and cellular IC50 values.[2] Further optimization of a 1,2,4-triazole-based lead compound, 1 , resulted in compound 13 , which exhibits picomolar IC50 inhibition in a WNT/β-catenin signaling cellular reporter assay.[3] Another study identified compound 24 (OM-153), a derivative of the 1,2,4-triazole-based lead compound 1 (OM-1700), with picomolar IC50 inhibition in a similar assay and a favorable pharmacokinetic profile.[4][6]
Below is a comparative summary of the inhibitory activities of these compounds.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| 16 | TNKS1 | 29 | 19 | HEK293 |
| TNKS2 | 6.3 | |||
| 13 | - | - | low nanomolar/picomolar | WNT/β-catenin reporter |
| 24 (OM-153) | - | - | picomolar | HEK293 WNT/β-catenin reporter |
| G007-LK | TNKS1/2 | - | - | - |
| WIKI4 | TNKS2 | - | - | - |
Biochemical and cellular IC50 values for compounds 16, 13, and 24 are from respective studies.[2][3][6]
WNT/β-catenin Signaling Pathway
The following diagram illustrates the role of Tankyrase in the WNT/β-catenin signaling pathway and the mechanism of its inhibition.
Caption: Inhibition of Tankyrase by triazole derivatives prevents Axin degradation, promoting β-catenin destruction and inhibiting WNT signaling.
Targeting the PD-1/PD-L1 Immune Checkpoint
The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint that cancer cells exploit to evade the immune system. Derivatives of 3-(1H-1,2,3-triazol-1-yl)benzonitrile have been designed as inhibitors of this interaction.[7]
A series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized and evaluated for their ability to inhibit PD-1/PD-L1 binding.[7][8] Compound 7 from this series demonstrated the most potent inhibitory activity.[7][8]
The table below summarizes the inhibitory activity of key compounds from this series.
| Compound | PD-1/PD-L1 Binding IC50 (μM) |
| 7 | 8.52 |
| 6 | 12.28 |
| 8a | 14.08 |
Data from homogeneous time-resolved fluorescence (HTRF) assay.[7][8]
PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the PD-1/PD-L1 signaling pathway and its inhibition by the triazole-benzonitrile derivatives.
Caption: Triazole-benzonitrile derivatives block the PD-1/PD-L1 interaction, preventing T-cell inactivation and promoting an anti-tumor immune response.
Experimental Protocols
Molecular Docking Simulation (General Workflow)
Molecular docking studies are crucial for predicting the binding affinity and orientation of a ligand within the active site of a target protein.[9][10][11][12] A generalized workflow for such simulations is as follows:
-
Protein and Ligand Preparation:
-
The 3D structure of the target protein (e.g., Tankyrase, PD-L1) is obtained from a protein database like the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added, and charges are assigned.
-
The 3D structure of the ligand (e.g., this compound derivative) is generated and optimized for its lowest energy conformation.
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
-
Docking:
-
A docking program (e.g., AutoDock, Glide, GOLD) is used to explore possible binding conformations of the ligand within the grid box.
-
The program employs a scoring function to rank the different poses based on their predicted binding affinity.
-
-
Analysis:
-
The results are analyzed to identify the best binding pose and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
The following diagram outlines this general experimental workflow.
References
- 1. Buy this compound | 550364-01-7 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. Synthesis and Molecular Docking of New 1,2,3-triazole Carbohydrates with COVID-19 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Synthesis and molecular docking of 1,2,3-triazole-based sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Off-Target Effects of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of small molecule inhibitors targeting the Programmed Death-Ligand 1 (PD-L1) has opened new avenues in cancer immunotherapy. Among these, derivatives of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile have emerged as a promising scaffold. While their on-target potency is a key focus, a thorough assessment of their off-target effects is critical for advancing these compounds toward clinical application. This guide provides a comparative overview of the methodologies to assess off-target effects and contextualizes the performance of these triazole derivatives against other small molecule PD-L1 inhibitors.
Comparative Analysis of On-Target and Potential Off-Target Activities
While specific public data on the broad off-target profile of this compound derivatives is limited, we can compare their on-target activity with known alternative small molecule PD-L1 inhibitors. The potential for off-target effects is a key consideration for any small molecule inhibitor and is often evaluated through cytotoxicity assays and kinase screening panels.
Small molecule inhibitors, in contrast to monoclonal antibodies, may exhibit different off-target profiles due to their distinct mechanisms of action and broader distribution.[1] For instance, some small molecules targeting the PD-1/PD-L1 pathway have been noted to have off-target cytotoxic effects.[2]
Table 1: On-Target Potency of Selected Small Molecule PD-L1 Inhibitors
| Compound Class | Specific Derivative Example | On-Target IC50 (PD-1/PD-L1 Interaction) | Reference |
| Biphenyl-triazole-benzonitrile | 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile (Compound 7) | 8.52 µM | [3] |
| Biphenyl-based | BMS-202 | 18 nM | [4] |
This table highlights the on-target potency. A comprehensive off-target assessment would require further experimental data.
Experimental Protocols for Assessing Off-Target Effects
A multi-pronged approach is essential for a thorough evaluation of off-target effects. Key experimental methodologies include kinome scanning, cellular thermal shift assays (CETSA), and phenotypic screening.
Kinase Profiling (Kinome Scan)
Given that many small molecule inhibitors target ATP-binding pockets, which are conserved across the kinome, assessing for off-target kinase inhibition is a standard practice.
Experimental Protocol: In Situ Kinase Profiling (e.g., KiNativ™)
-
Cell Lysate Preparation: Prepare lysates from relevant cell lines (e.g., cancer cell lines and normal cell lines) under conditions that preserve native kinase activity.
-
Probe Treatment: Treat the lysates with a biotinylated acyl-phosphate probe that covalently labels the ATP binding site of kinases. Perform this in the presence and absence of the test compound (this compound derivative or alternative).
-
Enrichment: Enrich the probe-labeled peptides using streptavidin affinity purification.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that are protected from probe labeling by the test compound.
-
Data Analysis: Determine the IC50 values for the inhibition of probe labeling for each identified kinase. This provides a quantitative measure of the compound's potency against a wide range of kinases.[5]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context and can be adapted to identify off-target binding. The principle is that ligand binding stabilizes a protein against thermal denaturation.
Experimental Protocol: CETSA Coupled with Mass Spectrometry
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from aggregated proteins by centrifugation.
-
Sample Preparation for MS: Prepare the soluble protein fractions for mass spectrometry analysis (e.g., trypsin digestion and tandem mass tag (TMT) labeling for multiplexed quantification).
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS to identify and quantify the proteins that remain soluble at higher temperatures in the presence of the compound.
-
Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of the compound indicates a direct binding interaction. This can reveal both the intended target and any off-targets.[6]
Phenotypic Screening for Cytotoxicity
Phenotypic screens assess the effect of a compound on the overall cellular phenotype, providing a functional readout of both on- and off-target effects. Cytotoxicity profiling against a panel of normal cell lines is a crucial step to identify potential liabilities.
Experimental Protocol: High-Content Imaging-Based Cytotoxicity Assay
-
Cell Plating: Plate a panel of human cell lines (e.g., primary hepatocytes, renal proximal tubule cells, cardiomyocytes) in multi-well plates.
-
Compound Treatment: Treat the cells with a concentration range of the this compound derivative or alternative inhibitors.
-
Staining: After a set incubation period (e.g., 24-72 hours), stain the cells with a cocktail of fluorescent dyes to visualize key cellular features (e.g., nuclear morphology, mitochondrial membrane potential, cell membrane permeability).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify various cellular parameters and identify signs of cytotoxicity.
-
Data Analysis: Determine the concentration at which the compound induces cytotoxic effects (e.g., CC50) for each cell line.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these assessment strategies, the following diagrams illustrate a typical experimental workflow for off-target profiling and the targeted signaling pathway.
Workflow for Assessing Off-Target Effects.
PD-1/PD-L1 Signaling Pathway and Inhibitor Action.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel small molecule PD-L1 inhibitors. While on-target potency is a critical first step, a rigorous and multi-faceted assessment of off-target effects is paramount for the successful translation of these compounds into safe and effective therapeutics. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. Direct comparative studies generating quantitative data on the off-target profiles of these triazole derivatives against other classes of PD-L1 inhibitors will be instrumental in identifying candidates with the most promising therapeutic window.
References
- 1. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]
Head-to-head comparison of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile with other heterocyclic compounds in cancer therapy
In the landscape of cancer therapy, the quest for novel and effective therapeutic agents is perpetual. Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, form the backbone of a vast number of pharmaceuticals, including a significant portion of anti-cancer drugs. Their structural diversity and ability to interact with a wide range of biological targets make them a fertile ground for drug discovery. This guide provides a head-to-head comparison of a promising 1,2,3-triazole-containing compound with other notable heterocyclic compounds in the context of cancer therapy, supported by experimental data and detailed methodologies.
The Rise of 1,2,3-Triazoles in Cancer Therapy
Among the plethora of heterocyclic scaffolds, the 1,2,3-triazole ring has garnered considerable attention in medicinal chemistry. Its unique properties, such as chemical stability, hydrogen bonding capability, and dipole character, make it an excellent pharmacophore for designing enzyme inhibitors and receptor antagonists. A notable example from recent research is a series of biphenyl-1,2,3-triazol-benzonitrile derivatives designed as inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer.[1][2][3][4]
One of the most potent compounds from this series, 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile (designated as Compound 7 in the source study) , has demonstrated significant inhibitory activity.[1][2][3][4] This compound serves as our primary subject for comparison.
Comparative Efficacy of Heterocyclic Compounds
The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the in vitro activity of our lead triazole compound and other heterocyclic compounds against various cancer-related targets and cell lines.
| Compound Class | Specific Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole | 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile (Compound 7) | PD-1/PD-L1 Interaction | 8.52 | [1][2][3][4] |
| Piperidine | N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | HepG2 (Hepatocarcinoma) | 0.25 | [5] |
| Pyridine | (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | DVL1 Recruitment Inhibition | Not specified | [6] |
| Thiazole | (E)-N-(4-(2-(2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinyl)thiazol-4-yl)phenyl)methanesulfonamide | MCF7 (Breast Cancer) | 4.53 | [5] |
| Thiazole | (E)-N-(4-(2-(2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinyl)thiazol-4-yl)phenyl)methanesulfonamide | HCT116 (Colon Cancer) | 5.48 | [5] |
| Quinoline | Torin1 | mTOR Kinase | 0.002 (in cells) | [7] |
| Pyrrolo[2,1-f][1]triazine | CYH33 | PI3Kα | 0.0059 | [8] |
Note: Direct comparison of IC50 values should be made with caution due to the different targets, cell lines, and experimental conditions.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of drug evaluation, the following diagrams are provided.
Caption: PD-1/PD-L1 Immune Checkpoint Inhibition.
Caption: General Workflow for In Vitro Anticancer Drug Screening.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is designed to measure the binding between PD-1 and PD-L1 and to screen for inhibitors of this interaction.[9]
Materials:
-
HTRF Human PD-1/PD-L1 Binding Kit (containing tagged recombinant PD-1 and PD-L1, and HTRF detection reagents)
-
Test compounds (e.g., 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile)
-
Assay buffer
-
96- or 384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dispense the compound dilutions directly into the assay plate.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents. The reagents labeled with HTRF fluorophores may be pre-mixed and added in a single step.[9]
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light.[10][11]
-
Read the HTRF signal on a compatible plate reader at two wavelengths: 620 nm (donor emission) and 665 nm (acceptor emission).[10][11]
-
The HTRF ratio (intensity at 665 nm / intensity at 620 nm) is calculated. A decrease in this ratio indicates inhibition of the PD-1/PD-L1 interaction.
-
Plot the HTRF ratio against the compound concentration to determine the IC50 value.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds.
-
Incubate the plates for a period of 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.[13]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plates on a shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Conclusion
The exploration of diverse heterocyclic scaffolds continues to be a cornerstone of modern anticancer drug discovery. While the 1,2,3-triazole derivative, 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile, shows promise as a PD-1/PD-L1 inhibitor, the comparative data highlights the potent anticancer activities of other heterocyclic classes such as piperidines, thiazoles, and quinolines, often with sub-micromolar IC50 values. The choice of a particular heterocyclic core in drug design is dictated by the specific biological target and the desired pharmacological profile. The detailed experimental protocols provided herein offer a standardized framework for the in vitro evaluation and comparison of these and other novel anticancer compounds, facilitating the identification of lead candidates for further preclinical and clinical development.
References
- 1. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
Essential Safety and Operational Protocols for 3-(2H-1,2,3-Triazol-4-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal
The following provides critical safety and logistical information for the handling of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar nitrile and triazole compounds, including 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile and 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)benzonitrile. These related compounds are classified as hazardous, and therefore, this compound should be handled with a high degree of caution.
Core Hazards Summary: Based on analogous compounds, this compound is presumed to be:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Minimum PPE Requirements | Enhanced Protection (Recommended) |
| Weighing and Aliquoting (Solid) | Lab coat, safety glasses with side shields, disposable nitrile gloves. | Chemical splash goggles, face shield, double-gloving with nitrile gloves, respiratory protection (N95 or higher). |
| Dissolving in Solvents | Lab coat, chemical splash goggles, disposable nitrile gloves. | Face shield over goggles, double-gloving with nitrile gloves, work within a certified chemical fume hood. |
| Running Reactions | Lab coat, chemical splash goggles, disposable nitrile gloves. | Flame-resistant lab coat (if flammable solvents are used), face shield, double-gloving, work in a chemical fume hood. |
| Work-up and Purification | Lab coat, chemical splash goggles, disposable nitrile gloves. | Face shield, double-gloving, work in a chemical fume hood. |
| Waste Disposal | Lab coat, chemical splash goggles, disposable nitrile gloves. | Heavy-duty nitrile or butyl rubber gloves over disposable nitrile gloves. |
Disposable nitrile gloves provide a primary barrier against incidental contact but should be removed and discarded immediately after contamination.[4] For prolonged or direct contact, consider thicker, reusable chemical-resistant gloves.[5] Always consult the solvent's SDS for appropriate glove selection.
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure a certified chemical fume hood is operational. Have all necessary PPE, spill cleanup materials, and waste containers readily available.
-
Weighing: To minimize inhalation of fine powders, conduct weighing within a chemical fume hood or a balance enclosure. Use anti-static weigh paper or a container appropriate for the amount being handled.
-
Dissolving: Add the solid compound to the solvent slowly to avoid splashing. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Reactions and Work-up: All manipulations should be performed within a chemical fume hood. Use appropriate glassware and ensure all connections are secure.
Spill Management:
-
Minor Spills: For small powder spills, gently cover with an absorbent material to prevent dust generation. For liquid spills, absorb with a non-reactive absorbent material (e.g., vermiculite, sand).
-
Major Spills: Evacuate the immediate area and alert laboratory personnel. If safe to do so, contain the spill to prevent it from spreading. Follow your institution's emergency procedures.
Disposal Plan:
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, absorbent materials) must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any rinse from cleaning contaminated glassware should be collected in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container should be disposed of according to institutional guidelines.
-
Labeling and Storage: All waste containers must be clearly labeled with the full chemical name and associated hazards. Store waste in a designated satellite accumulation area away from heat and ignition sources.
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
